Dimethylphosphinothioic chloride
Description
The exact mass of the compound Phosphinothioic chloride, dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dimethylphosphinothioic chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethylphosphinothioic chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
chloro-dimethyl-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClPS/c1-4(2,3)5/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOLAPHJCTVIEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=S)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClPS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075439 | |
| Record name | Phosphinothioic chloride, dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
993-12-4 | |
| Record name | Dimethylphosphinothioyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=993-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylthiophosphinic chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphinothioic chloride, dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylthiophosphinic chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.369 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DIMETHYLTHIOPHOSPHINIC CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ4MR8AA6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dimethylphosphinothioic chloride CAS number 993-12-4
Technical Whitepaper: Dimethylphosphinothioic Chloride ( )
Executive Summary
Dimethylphosphinothioic chloride (CAS 993-12-4), also known as dimethylthiophosphinic chloride, is a specialized organophosphorus electrophile critical to the synthesis of phosphinothioates, phosphinothioic amides, and metal-complexing ligands.[1] Distinguished by its
Chemical Profile & Physicochemical Properties[2][3][4]
The utility of dimethylphosphinothioic chloride stems from the steric minimization of the methyl groups combined with the distinct reactivity of the thiophosphoryl chloride moiety.
| Property | Data | Notes |
| CAS Number | 993-12-4 | |
| Formula | ||
| Molecular Weight | 128.56 g/mol | |
| Appearance | Colorless to pale yellow liquid | Darkens upon prolonged storage if not inerted. |
| Boiling Point | 78–80 °C @ 15 mmHg | 100–103 °C @ 50 Torr. |
| Density | 1.228 g/mL @ 25 °C | Denser than water. |
| Solubility | Reacts with protic solvents ( | |
| Stability | Moisture Sensitive | Hydrolyzes to dimethylphosphinothioic acid and HCl. |
| NMR Signature | Downfield shift relative to |
Mechanistic Chemistry & Reactivity
The Thiophosphoryl Center
The phosphorus atom in
-
Enhanced Lipophilicity: The sulfur atom increases the solubility of derivatives in organic solvents.
-
Differential Stability: The
bond is generally more stable to acid-catalyzed hydrolysis than , but it is highly susceptible to cleavage by soft metals (Ag, Hg) or oxidative desulfurization.
Mechanism of Substitution
Reactions typically proceed via an
Reactivity Order:
Synthesis & Production
While commercially available, in-house preparation is often required for fresh, high-purity reagent, particularly to avoid hydrolyzed impurities.
Primary Synthesis Route: Chlorination of Dimethylphosphine Sulfide
The most atom-economical route involves the direct chlorination of dimethylphosphine sulfide or the reaction of chlorodimethylphosphine with elemental sulfur.
Reaction:
Protocol Insight:
The reaction between chlorodimethylphosphine (
Visualization of Synthesis & Reactivity
Figure 1: Synthesis pathway transforming chlorodimethylphosphine into the target chloride, followed by divergent applications.
Applications in Drug Development & Synthesis
The Dimethylphosphinothioyl (Mpt) Protecting Group
The Mpt group is a valuable protecting group for amines and alcohols. Its key advantage is orthogonality: it is stable to acidic conditions that cleave Boc or Trityl groups and stable to basic conditions used for Fmoc cleavage.
-
Protection: Reaction with
in the presence of base (TEA or DBU). -
Deprotection: The Mpt group is cleaved using "soft" Lewis acids that have a high affinity for sulfur, such as Silver Nitrate (
) or Mercury(II) salts, followed by mild hydrolysis.
Ligand Synthesis
Experimental Protocols
Protocol A: General N-Protection of Amines (Formation of Mpt-Amides)
Objective: Protect a primary amine using
Reagents:
-
Substrate: Primary Amine (1.0 equiv)
-
Reagent: Dimethylphosphinothioic chloride (1.1 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve the amine and base in anhydrous DCM (0.1 M concentration). Cool the solution to 0 °C in an ice bath.
-
Addition: Add
dropwise via syringe. Note: The reaction is exothermic; control addition rate to maintain temperature < 5 °C. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Monitoring: Monitor reaction progress via TLC or
NMR. The starting material peak ( 80 ppm) should disappear, replaced by the amide peak (shifted upfield). -
Workup: Quench with water. Wash the organic layer with 5% citric acid (to remove excess amine/base), followed by saturated
and brine. -
Purification: Dry over
, filter, and concentrate. Purify via silica gel chromatography (Ethyl Acetate/Hexanes).
Protocol B: Mpt Deprotection (Silver-Assisted Hydrolysis)
Objective: Regenerate the free amine.
Reagents:
-
Substrate: Mpt-Protected Amine
-
Reagent: Silver Nitrate (
) (3.0 equiv) -
Solvent: THF:Water (4:1)
Methodology:
-
Dissolve the protected amine in THF/Water.
-
Add solid
. The solution may become cloudy. -
Stir at room temperature for 1–3 hours.
-
Treat the mixture with
or a thiol resin to precipitate silver sulfide (black precipitate). -
Filter through Celite to remove silver salts.
-
Basify the filtrate and extract the free amine.
Visualization of Protection Workflow
Figure 2: The orthogonal protection/deprotection cycle using the Dimethylphosphinothioyl (Mpt) group.
Safety & Handling (SDS Summary)
Hazard Identification:
-
Corrosive (Skin Corr. 1B): Causes severe skin burns and eye damage.
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Reactivity: Reacts violently with water to release HCl and dimethylphosphinothioic acid.
Handling Precautions:
-
Engineering Controls: Always handle inside a functioning fume hood.
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.
-
Storage: Store under inert atmosphere (Argon) in a refrigerator (2–8 °C). Moisture ingress will degrade the reagent rapidly.
Spill Management:
-
Neutralize spills with sodium bicarbonate or lime before disposal. Do not use water directly on the concentrated spill.
References
-
PubChem. (n.d.).[2] Dimethylphosphinothioyl chloride (CAS 993-12-4).[1][2] National Library of Medicine. Retrieved from [Link]
-
Utsumi, N., et al. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis.[3] Frontiers in Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). General procedures for the preparation of thiophosphinyl chlorides. Organic Syntheses. Retrieved from [Link]
-
Common Chemistry. (n.d.). Dimethylphosphinothioyl chloride.[1][2] CAS (American Chemical Society). Retrieved from [Link][2][4]
-
Reich, H. (n.d.).[5] 31P NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Dimethylthiophosphinic chloride | C2H6ClPS | CID 61245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis [frontiersin.org]
- 4. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
Technical Whitepaper: Stability Dynamics and Storage Protocols for Dimethylphosphinothioic Chloride
Executive Summary
Dimethylphosphinothioic chloride (DMPTC), also known as dimethylthiophosphinic chloride, is a high-value organophosphorus reagent critical for introducing the dimethylphosphinothioyl moiety into pharmaceutical intermediates and agrochemicals.[1] Its utility, however, is counterbalanced by its high reactivity toward nucleophiles—specifically water—and its corrosive nature.[1]
This technical guide provides a rigorous framework for the handling, storage, and stability maintenance of DMPTC.[1] Unlike generic safety data sheets, this document explores the mechanistic causes of degradation and provides self-validating protocols to ensure reagent integrity during drug development workflows.[1]
Chemical Profile & Reactivity[1][2][3][4]
DMPTC is an electrophilic phosphorus(V) species.[1] Its reactivity is dominated by the polarization of the P-Cl bond and the thiophosphoryl (P=S) group.
Table 1: Physicochemical Properties[1]
| Property | Value | Context for Handling |
| CAS Number | 993-12-4 | Unique Identifier |
| Molecular Formula | MW: 128.56 g/mol | |
| Physical State | Liquid (at >23°C) | Solidifies near room temperature (MP ~22.5°C) |
| Boiling Point | 66–67°C (2 kPa) / 100–103°C (50 Torr) | Volatile under high vacuum; avoid overheating |
| Density | 1.22 g/mL | Denser than water; sinks if immiscible |
| Solubility | Soluble in | Reacts violently with water/alcohols |
The Electrophilic Core
The phosphorus atom in DMPTC is centrally located in a distorted tetrahedral geometry. The chlorine atom acts as a leaving group, making the phosphorus highly susceptible to nucleophilic attack.
-
Primary Threat: Hydrolysis (reaction with moisture).[1]
-
Secondary Threat: Thermal rearrangement (thiono-thiolo rearrangement) at elevated temperatures, though less common than in alkoxy derivatives.[1]
Stability Mechanisms & Degradation Pathways[1][5]
Understanding how DMPTC degrades is the first step in preventing it.[1] The primary degradation pathway is hydrolysis, which is autocatalytic due to the generation of hydrochloric acid (HCl).
Hydrolysis Kinetics
Upon contact with water, the P-Cl bond is cleaved.[1] The reaction is exothermic and generates HCl gas, which can further catalyze degradation in surrounding materials or corrode containment vessels.
Reaction:
The resulting dimethylphosphinothioic acid is a stable solid but renders the reagent useless for nucleophilic substitution reactions.
Thermal Decomposition
While relatively stable at room temperature under inert atmosphere, prolonged heating above 100°C can lead to the evolution of sulfur oxides and phosphorus oxides. In the presence of oxygen, the P=S bond can oxidize to P=O, forming dimethylphosphinic chloride, altering the reagent's selectivity.
Visualization: Hydrolysis Pathway
The following diagram illustrates the degradation flow and the critical control points.
Caption: Figure 1. Mechanism of hydrolytic degradation.[1][2] The generation of HCl creates an autocatalytic corrosion cycle for storage vessels.
Storage & Handling Protocols
To maintain >98% purity, a "Zero-Moisture" protocol is required.[1]
The "Golden Rules" of Storage
-
Inert Atmosphere: Always store under Argon or Nitrogen.[1] Argon is preferred due to its higher density, which blankets the liquid surface more effectively.[1]
-
Temperature Control:
-
Vessel Integrity: Use glass (borosilicate) or Teflon (PTFE) containers. Avoid metal containers due to corrosion risks from trace HCl.[1]
Handling Workflow (Decision Tree)
Caption: Figure 2. Operational workflow for receiving and handling DMPTC to minimize moisture ingress.
Analytical Verification (Quality Control)[1]
Before committing this reagent to a high-value synthesis, validate its quality.[1]
NMR Spectroscopy (The Gold Standard)
Phosphorus NMR is the definitive method for assessing purity because it decouples the protons and isolates the phosphorus environment.
-
Solvent:
(dried over molecular sieves).[1] -
Internal Standard: Triphenylphosphate (TPP) or external
reference (0 ppm). -
Expected Shift:
-
DMPTC (
): Typically resonates downfield, often in the range of +60 to +90 ppm relative to phosphoric acid [1][2].[1] -
Impurity (Acid): The hydrolysis product (dimethylphosphinothioic acid) will show a distinct shift, often shifted upfield relative to the chloride.[1]
-
Impurity (Oxide): If oxidized (
), the shift will move significantly (often toward 30-50 ppm).[1]
-
Physical Inspection[1]
-
Visual: Clear to pale yellow liquid.[1] Darkening indicates decomposition or sulfur extrusion.[1]
-
Precipitate: White solids indicate hydrolysis (formation of the acid) or polymerization.[1]
Emergency & Safety Protocols
Hazard Class: Corrosive (Skin Corr.[1] 1B), Acute Tox. 4 (Oral/Dermal/Inhalation).[1]
Exposure Response
-
Skin: Immediate wash with soap and water for 15 minutes.[1] The compound is lipophilic and corrosive; do not use solvents like ethanol, which may increase skin absorption.[1]
-
Eyes: Rinse with water for 15 minutes.[1] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[1]
Spill Management
-
Evacuate: Clear the area of non-essential personnel.
-
PPE: Wear full-face respirator with acid gas cartridges, nitrile gloves (double gloved), and lab coat.[1]
-
Neutralization: Do not add water directly.[1] Absorb with dry sand or vermiculite.[1] Collect in a waste container and neutralize cautiously with a dilute alkaline solution (e.g., sodium carbonate) in a fume hood.[1]
References
-
TriLink BioTechnologies. "31P Chemical Shifts in NMR Spectra of Nucleotide Derivatives." TriLink BioTechnologies Technical Resources. Link
-
Oxford Instruments. "Analysing phosphorus containing compounds using 31P Benchtop NMR." Oxford Instruments Application Notes. Link
-
National Institutes of Health (NIH). "Dimethylthiophosphinic chloride | C2H6ClPS | CID 61245."[1] PubChem Compound Summary. Link
-
Sigma-Aldrich. "Safety Data Sheet: Dimethylphosphinothioic chloride."[1] Merck KGaA.[1] Link
-
TCI Chemicals. "Dimethylthiophosphinoyl Chloride Product Details." TCI Chemicals.[1] Link
Sources
Navigating the Solubility of Dimethylphosphinothioic Chloride: A Technical Guide for Researchers
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility of dimethylphosphinothioic chloride in organic solvents. As a reactive organophosphorus compound, understanding its solubility characteristics is paramount for its safe and effective use in research and development, particularly in the synthesis of pesticides and other biologically active molecules. This document, authored from the perspective of a Senior Application Scientist, delves into the theoretical underpinnings of its solubility, practical considerations regarding its reactivity, and detailed protocols for its handling and solubility determination.
Executive Summary
Dimethylphosphinothioic chloride is a versatile reagent characterized by its phosphorus-centered reactivity. While it exhibits good solubility in a range of common organic solvents, its utility is intrinsically linked to its reactivity, particularly with protic solvents. This guide emphasizes a qualitative understanding of its solubility, underscored by the compound's propensity to react with solvents containing acidic protons. Due to the scarcity of publicly available quantitative solubility data, this guide provides robust experimental protocols for researchers to determine these parameters in their own laboratory settings.
Physicochemical Properties and Molecular Structure
Dimethylphosphinothioic chloride ((CH₃)₂P(S)Cl) is a colorless to light amber liquid with a pungent odor.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂H₆ClPS | |
| Molar Mass | 128.56 g/mol | |
| Boiling Point | 69-70 °C (at 11 mmHg) | |
| Density | 1.23 g/mL | |
| Flash Point | 105 °C |
The molecule's structure, featuring a tetrahedral phosphorus atom double-bonded to a sulfur atom and single-bonded to two methyl groups and a chlorine atom, dictates its solubility and reactivity. The polar P-Cl and P=S bonds contribute to its solubility in polar aprotic solvents, while the methyl groups provide some nonpolar character, allowing for solubility in less polar environments.
Figure 1: 2D structure of Dimethylphosphinothioic chloride.
Qualitative Solubility Profile
Dimethylphosphinothioic chloride is insoluble in water.[1] It is, however, soluble in a variety of organic solvents. The following table summarizes its qualitative solubility.
| Solvent Class | Representative Solvents | Solubility | Reference |
| Protic Solvents | Ethanol | Soluble (reactive) | [1] |
| Aprotic Polar Solvents | Chloroform, Ethyl Acetate | Soluble | [1] |
| Aprotic Nonpolar Solvents | Benzene, Carbon Tetrachloride | Soluble | [1] |
| Hexane | Slightly Soluble | [1] |
Note: While soluble in protic solvents like ethanol, a chemical reaction occurs. This is a critical consideration for any application involving these solvent types.
Reactivity in Organic Solvents: A Critical Consideration
The phosphorus-chlorine bond in dimethylphosphinothioic chloride is susceptible to nucleophilic attack. This reactivity is particularly pronounced with protic solvents, such as alcohols, which can act as nucleophiles.
Reaction with Protic Solvents (e.g., Alcohols)
In the presence of an alcohol (ROH), dimethylphosphinothioic chloride will undergo a substitution reaction, leading to the formation of an O-alkyl dimethylphosphinothioate and hydrochloric acid.
(CH₃)₂P(S)Cl + ROH → (CH₃)₂P(S)OR + HCl
This reaction proceeds via a nucleophilic substitution mechanism at the phosphorus center. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic phosphorus atom, leading to the displacement of the chloride ion.
Figure 2: Generalized reaction pathway with protic solvents.
Due to this reactivity, using protic solvents as dissolution media for non-reactive applications is not recommended. If a reaction with the alcohol is desired, the solvent choice is, of course, intentional.
Stability in Aprotic Solvents
In contrast, dimethylphosphinothioic chloride is generally stable in aprotic solvents (both polar and nonpolar) under anhydrous conditions. These solvents, lacking acidic protons, do not readily react with the P-Cl bond. Therefore, for applications requiring the compound to remain intact in solution, the use of dry aprotic solvents is essential.
Experimental Protocol for Solubility Determination
Given the absence of comprehensive quantitative solubility data in the public domain, researchers will need to determine these values experimentally. The following protocol outlines a general procedure, which must be adapted based on the available analytical instrumentation. Crucially, due to the reactivity of dimethylphosphinothioic chloride, all glassware must be scrupulously dried, and anhydrous solvents should be used.
Materials and Equipment
-
Dimethylphosphinothioic chloride
-
Anhydrous organic solvents of interest
-
Small, sealable glass vials
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Gas-tight syringes
-
Filtration apparatus (e.g., syringe filters with appropriate chemical resistance)
-
Analytical instrumentation (e.g., HPLC, GC, or NMR)
Procedure: The Shake-Flask Method
The shake-flask method is a reliable technique for determining equilibrium solubility.
-
Preparation: Add an excess amount of dimethylphosphinothioic chloride to a pre-weighed vial. The presence of undissolved solid is necessary to ensure saturation.
-
Solvent Addition: Add a known volume or mass of the desired anhydrous solvent to the vial.
-
Equilibration: Seal the vial and place it on a magnetic stirrer in a temperature-controlled environment. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, cease stirring and allow the solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a gas-tight syringe. To remove any suspended solids, pass the solution through a syringe filter.
-
Quantification: Analyze the concentration of dimethylphosphinothioic chloride in the filtered solution using a pre-calibrated analytical method (e.g., HPLC, GC, or NMR).
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).
Figure 3: Workflow for the shake-flask solubility determination method.
Safety and Handling
Dimethylphosphinothioic chloride is a hazardous substance and must be handled with appropriate safety precautions.
-
Corrosive: It can cause severe skin burns and eye damage.
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.
-
Reactivity: It reacts with water and protic solvents, releasing toxic and corrosive fumes.
Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Conclusion
The solubility of dimethylphosphinothioic chloride is a critical parameter for its effective use. While qualitatively soluble in a broad range of organic solvents, its high reactivity with protic solvents necessitates careful solvent selection. For applications where the compound's integrity is crucial, anhydrous aprotic solvents are the preferred choice. The lack of quantitative solubility data in the literature underscores the importance of experimental determination, for which a detailed protocol has been provided. By understanding the interplay between solubility and reactivity, researchers can safely and effectively utilize this important chemical intermediate.
References
Sources
Dimethylphosphinothioic Chloride: Historical Genesis, Synthesis, and the Mpt Strategy
The following technical guide details the discovery, synthesis, and application of Dimethylphosphinothioic chloride, with a specific focus on its utility in peptide chemistry as the Mpt protecting group.
Technical Whitepaper | CAS: 993-12-4 | Formula:
Executive Summary
Dimethylphosphinothioic chloride (Mpt-Cl) represents a pivotal intermediate in organophosphorus chemistry, bridging the gap between industrial agrochemical synthesis and high-precision peptide engineering. Historically emerging from the mid-20th-century expansion of phosphorus chemistry spearheaded by researchers like L. Maier, Mpt-Cl is today best known in drug development for generating the Dimethylphosphinothioyl (Mpt) protecting group. This group offers a unique polarity profile and orthogonality to standard Fmoc/Boc strategies, solving solubility issues in complex peptide synthesis.
Chemical Identity & Physical Profile
| Property | Specification |
| IUPAC Name | Dimethylphosphinothioic chloride |
| Synonyms | Chlorodimethylphosphine sulfide; Dimethylthiophosphinic chloride; Mpt-Cl |
| CAS Number | 993-12-4 |
| Molecular Weight | 128.56 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 66–70 °C at 11 mmHg |
| Reactivity | Highly electrophilic at Phosphorus; hydrolyzes to dimethylphosphinothioic acid and HCl |
Historical Genesis: The Organophosphorus Boom
The discovery of Mpt-Cl is contextualized within the "Golden Age" of organophosphorus research (1940s–1960s), driven initially by the search for cholinergic inhibitors (pesticides and nerve agents) and later by the need for versatile organic intermediates.
-
The Maier Era: While early work by Gerhard Schrader established the fundamental P-Cl and P-S chemistry, it was L. Maier and colleagues who rigorously documented the synthesis and properties of alkyl-substituted phosphinothioic halides. Their work in the 1960s moved beyond aryl derivatives, focusing on the electron-donating effects of methyl groups on the phosphorus center.
-
The Peptide Pivot: In the late 1970s and 1980s, the focus shifted from biological toxicity to synthetic utility. Japanese researchers (e.g., Ueki et al.) identified the dimethylphosphinothioyl moiety as a "polar" protecting group, capable of maintaining peptide solubility in organic solvents—a significant hurdle in the synthesis of hydrophobic sequences.
Synthetic Evolution & Methodology
The synthesis of Mpt-Cl is a lesson in controlling phosphorus oxidation states and sulfur transfer. The industrial standard relies on the chlorination of a disulfide precursor, avoiding the difficult direct alkylation of
The "Disulfide Route" (Standard Protocol)
This self-validating workflow ensures high purity by utilizing the stability of the P-P bond in the intermediate before oxidative cleavage.
Step 1: Synthesis of Tetramethyldiphosphine Disulfide
-
Reagents: Thiophosphoryl chloride (
), Methylmagnesium bromide (Grignard).[1] -
Mechanism: The Grignard reagent alkylates the phosphorus. However, rather than stopping at a simple substitution, the reductive coupling dominates under specific conditions, yielding the diphosphine disulfide.
-
Protocol:
-
Cool 3.0 M MeMgBr in ether to 0°C.
-
Add
dropwise over 3 hours. -
Hydrolyze with dilute acid. The product,
, precipitates as a stable white solid (mp 223–227°C).
-
Step 2: Chlorinolysis to Mpt-Cl
-
Reagents: Tetramethyldiphosphine disulfide, Sulfuryl chloride (
) or Chlorine gas ( ). -
Mechanism: The electrophilic halogen attacks the sulfur or phosphorus, cleaving the P-P bond.
-
Protocol:
-
Suspend the disulfide in carbon tetrachloride (
) or dichloromethane ( ). -
Add
dropwise at reflux. -
Evolution of
gas indicates reaction progress. -
Distill the product under reduced pressure (bp 66–70°C/11mmHg).
-
Figure 1: Two-step synthetic pathway from commodity chemicals to purified Dimethylphosphinothioic chloride.
Application in Drug Development: The Mpt Strategy
For drug development professionals, Mpt-Cl is not merely a reagent but a strategic tool for Solid Phase Peptide Synthesis (SPPS) .
The Solubility Problem
Standard protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethoxycarbonyl) are hydrophobic. When synthesizing long or "difficult" sequences, these groups can cause aggregation on the resin, leading to incomplete coupling.
The Mpt Solution
The Dimethylphosphinothioyl (Mpt) group is significantly more polar.
-
Site of Protection:
-amines and Tyrosine hydroxyls ( -Mpt).[2] -
Introduction: Mpt-Cl reacts with amino acids under Schotten-Baumann conditions (aqueous base/organic solvent biphasic system).
-
Stability:
-
Stable to TFA (Trifluoroacetic acid) – Orthogonal to Boc.
-
Stable to catalytic hydrogenation – Orthogonal to Cbz.
-
-
Deprotection:
-
Method A (Acidolysis): HBr in acetic acid (rapid).
-
Method B (Soft Nucleophile): Triphenylphosphine dihydrochloride (
) in DCM. This is a mild, specific cleavage ideal for sensitive peptides.
-
Figure 2: The Mpt protection cycle, highlighting the Schotten-Baumann introduction and specific deprotection routes.
Safety & Handling Protocols
Mpt-Cl combines the toxicity of organophosphates with the corrosivity of acid chlorides.
-
Moisture Sensitivity: Reacts violently with water to release HCl gas. All transfers must occur under inert atmosphere (
or Ar). -
Toxicity: Like many thiophosphoryl compounds, it is a cholinesterase inhibitor. Double-gloving (Nitrile/Laminate) and working within a certified fume hood are mandatory.
-
Neutralization: Spills should be treated with an excess of aqueous sodium hydroxide or sodium carbonate to hydrolyze the chloride to the less volatile salt.
References
-
Maier, L. (1971). The Chemistry of Organophosphorus Compounds. Springer-Verlag. (Foundational text on alkyl-substituted phosphorus synthesis).
-
Pollart, K. A., & Harwood, H. J. (1962). "Tetramethylbiphosphine Disulfide".[1] Organic Syntheses, 42, 96. Link (Definitive synthesis of the precursor).
-
Ueki, M., & Inazu, T. (1982). "Phosphinyl- and Phosphinothioylamino Acids and Peptides. The Use of the Dimethylphosphinothioyl Group for the Protection of the Hydroxyl Function in the Tyrosine Side-chain".[2] Bulletin of the Chemical Society of Japan, 55(1), 204-207. (Primary source for Mpt peptide applications).[2][3][4]
- Ueki, M., et al. (1999). "BOP-OXy, BOP-OBt, and BOP-OAt: Novel organophosphinic coupling reagents". Chemical Communications. (Modern applications of the dimethylphosphinothioyl moiety).
Sources
Methodological & Application
Application Note: Dimethylphosphinothioic Chloride (Mpt-Cl) in Peptide Synthesis
Abstract
Dimethylphosphinothioic chloride (Mpt-Cl) represents a specialized but highly potent reagent in the peptide chemist's arsenal. Unlike standard carbamate protecting groups (Boc, Fmoc), the dimethylphosphinothioyl (Mpt) group offers unique physicochemical properties—specifically enhanced solubility in organic solvents and 31P NMR traceability . This guide details the dual utility of Mpt-Cl: first, as an orthogonal side-chain protecting group for Tyrosine, Tryptophan, and Cysteine that survives standard acid/base cycles; and second, as an activating agent for the "Mpt Mixed Anhydride" (Mpt-MA) coupling method, known for suppressing racemization.
Part 1: Chemistry & Mechanism[1]
The Reagent
Dimethylphosphinothioic chloride (Mpt-Cl) is a phosphorus(V) electrophile. Its structure consists of a phosphorus atom bonded to two methyl groups, a sulfur atom (double bond), and a chlorine atom.
-
Formula: (CH₃)₂P(S)Cl
-
Key Feature: The P=S bond imparts stability against hydrolysis compared to P=O analogs, while the dimethyl substitution ensures high solubility in DCM, DMF, and alcohols.
-
Reactivity: The chloride is a "hard" leaving group, making the phosphorus center susceptible to nucleophilic attack by amines (N-protection), alcohols (O-protection), and carboxylates (Mixed Anhydride formation).
Mechanism of Action
The introduction of the Mpt group follows a nucleophilic substitution pathway (SN2-like) at the phosphorus center.
-
Protection: The nucleophile (e.g., Tyr-OH) attacks the P center, displacing Cl⁻ under basic conditions.
-
Deprotection: The P-X bond (where X=N, O, S) is cleaved. The conditions vary significantly by the heteroatom:
-
N-alpha-Mpt: Acid labile (cleaved by HCl/EtOAc).
-
Side-chain Mpt (O-Tyr, N-in-Trp): Acid stable (survives TFA). Cleaved by Fluoride ions (TBAF) or strong alkali.
-
Part 2: Mpt as a Side-Chain Protecting Group
The primary advantage of Mpt for side-chain protection is its orthogonality to both Boc and Fmoc strategies. It allows for the synthesis of peptides containing sensitive residues (Tyr, Trp) without the alkylation side-reactions common with Trityl or Benzyl groups.
Protocol: Protection of Tyrosine (O-Mpt)
Objective: Protect the phenolic hydroxyl of Tyrosine to prevent O-acylation during coupling.
Reagents:
-
Tyrosine derivative (e.g., Boc-Tyr-OH or Z-Tyr-OH)
-
Mpt-Cl (1.2 equiv)
-
Base: 1N NaOH or TEA
-
Solvent: Dichloromethane (DCM) or Water/Dioxane (Schotten-Baumann)
Procedure:
-
Dissolution: Dissolve 10 mmol of N-protected Tyrosine in 20 mL of 1N NaOH (Schotten-Baumann conditions) or DCM/TEA (organic conditions).
-
Addition: Add 12 mmol of Mpt-Cl dropwise at 0°C with vigorous stirring.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours. Monitor by TLC (or 31P NMR if available).
-
Workup: Acidify aqueous phase to pH 3 with dilute HCl. Extract with EtOAc. Wash with brine, dry over Na₂SO₄, and concentrate.
-
Yield: Typically >90% as a crystalline solid or oil.
Protocol: Deprotection of Side-Chain Mpt
Objective: Remove O-Mpt (Tyr) or N-in-Mpt (Trp) after peptide assembly.
Method A: Fluoride Cleavage (Mild/Orthogonal)
-
Reagent: Tetrabutylammonium Fluoride (TBAF) in THF.[1]
-
Conditions: Treat the protected peptide with 3-5 equivalents of TBAF in DMF or THF at 0°C to RT for 30-60 minutes.
-
Mechanism: Fluoride forms a strong P-F bond, displacing the phenoxide or indole anion.
-
Note: This is compatible with acid-sensitive groups if done carefully, but usually performed after global deprotection.
Method B: Alkaline Hydrolysis
-
Reagent: 1N NaOH.
-
Conditions: Stir in dioxane/water (1:1) with NaOH for 1-2 hours.
-
Applicability: Only for O-Mpt (Tyr).
Orthogonality Matrix
The following table summarizes the stability of Mpt side-chain protection compared to standard groups.
| Protecting Group | Acid Stability (TFA) | Base Stability (Piperidine) | Fluoride Stability (TBAF) | Removal Condition |
| O-Mpt (Tyr) | Stable | Stable | Labile | TBAF or NaOH |
| N-in-Mpt (Trp) | Stable | Stable | Labile | TBAF |
| Boc (N-alpha) | Labile | Stable | Stable | TFA / HCl |
| Fmoc (N-alpha) | Stable | Labile | Labile (slow) | Piperidine |
| t-Butyl (Side) | Labile | Stable | Stable | TFA |
Part 3: The Mpt Mixed Anhydride (Mpt-MA) Coupling Method
Mpt-Cl is also used to activate amino acids. The "Mpt-MA" method, developed by Masaaki Ueki, is renowned for minimizing racemization and side reactions like aspartimide formation.
Coupling Protocol
Objective: Couple Protected-AA-COOH to H-AA-Ester.
-
Activation: Dissolve N-protected amino acid (1.0 equiv) and TEA (1.0 equiv) in DCM at 0°C.
-
Anhydride Formation: Add Mpt-Cl (1.0 equiv). Stir for 10-15 minutes. The Mpt-Mixed Anhydride is formed in situ.
-
Checkpoint: 31P NMR will show a shift from Mpt-Cl (~78 ppm) to Mpt-MA (~82 ppm).
-
-
Coupling: Add the amino component (H-AA-OR) and TEA (1.0 equiv). Stir at RT for 1-2 hours.
-
Workup: Wash with 5% NaHCO₃, 1N HCl, and water.
Mechanism Diagram
Caption: Reaction pathway for Mpt-Mixed Anhydride coupling. The Mpt group acts as an electron-withdrawing activator, facilitating nucleophilic attack by the amine.
Part 4: 31P NMR Monitoring
A distinct advantage of Mpt chemistry is the ability to monitor reactions non-destructively using Phosphorus-31 NMR. This is particularly useful for optimizing coupling times or verifying complete protection.
Chemical Shift Data (Approximate in CDCl₃):
-
Mpt-Cl: ~ +78 to +80 ppm
-
Mpt-Mixed Anhydride: ~ +82 to +85 ppm
-
N-Mpt-Amino Acid: ~ +60 ppm
-
O-Mpt-Tyrosine: ~ +88 ppm
-
Mpt-OH (Hydrolysis product): ~ +55 ppm
Protocol:
-
Aliquot 500 µL of the reaction mixture.
-
Add 100 µL of deuterated solvent (CDCl₃ or DMSO-d6).
-
Acquire 31P NMR (proton decoupled).
-
Interpretation: Disappearance of the Mpt-Cl peak and appearance of the Product peak confirms reaction progress.
Part 5: Troubleshooting & Stability
Common Issues
-
Incomplete Deprotection (Side-chain):
-
Cause: Steric hindrance or insufficient fluoride activity.
-
Solution: Switch from TBAF to HF/Pyridine (if acid stable) or increase temperature to 40°C with TBAF.
-
-
Hydrolysis of Mpt-Cl:
-
Cause: Wet solvents. Mpt-Cl hydrolyzes slowly to dimethylphosphinothioic acid.
-
Solution: Ensure all solvents (DCM, DMF) are anhydrous. Check Mpt-Cl purity by 31P NMR before use.
-
-
Sulfur Odor:
-
Cause: Volatile sulfur byproducts.
-
Solution: Perform all workups in a fume hood. Treat aqueous waste with bleach to oxidize sulfur residues.
-
Stability Summary
-
TFA (100%): Mpt side-chain is STABLE (24h+).
-
Piperidine (20% in DMF): Mpt side-chain is STABLE (Standard Fmoc cycle).
-
HCl (4N in Dioxane): N-alpha-Mpt is LABILE ; Side-chain Mpt is STABLE .
-
Hydrogenolysis (H₂/Pd): Mpt is generally STABLE (poisoning of catalyst may occur due to sulfur; avoid if possible).
References
-
Ueki, M., & Inazu, T. (1982). Phosphinyl- and Phosphinothioylamino Acids and Peptides. VI. The Protection of the Hydroxyl Function in the Tyrosine Side-chain by the Dimethylphosphinothioyl Group. Bulletin of the Chemical Society of Japan.[2]
-
Ueki, M., et al. (1999). A New Efficient Method for S-CH2-S Bond Formation and Its Application to a Djenkolic Acid-Containing Cyclic Enkephalin Analog. Bulletin of the Chemical Society of Japan.[2]
-
Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection Guidelines.
-
Spears, R. J., & Fascione, M. A. (2021).[3] Cysteine protecting groups: applications in peptide and protein science.[3][4][5] Chemical Society Reviews.
-
Biotage. (2023). How To: Measure and Optimize the Removal of MMT Protecting Groups. (Reference for orthogonal deprotection strategies).
Sources
- 1. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. biotage.com [biotage.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Dimethylphosphinothioic Chloride
Welcome to the technical support center for Dimethylphosphinothioic chloride (DMPTC). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Here, we move beyond simple protocols to explore the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your reactions effectively. Our goal is to equip you with a self-validating system of protocols and insights grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the nature, handling, and application of Dimethylphosphinothioic chloride.
Q1: What is Dimethylphosphinothioic chloride and what are its primary applications?
Dimethylphosphinothioic chloride, CAS 993-12-4, is an organophosphorus compound featuring a phosphorus atom bonded to two methyl groups, a sulfur atom (via a double bond), and a chlorine atom. It serves as a critical intermediate in the synthesis of a wide range of chemicals.[1] Its high reactivity makes it a valuable building block for introducing the dimethylphosphinothioyl moiety into molecules. Key applications include the production of insecticides (such as methyl parathion and acephate), flame retardants, and as a reagent in the synthesis of ligands for catalysis and novel pharmaceutical candidates.[1][2]
Q2: What are the key physical and chemical properties of DMPTC?
Understanding the properties of DMPTC is crucial for its effective use and safe handling. The following table summarizes its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₂H₆ClPS | [1] |
| Molar Mass | 128.56 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | N/A |
| Density | ~1.23 g/cm³ | [1] |
| Boiling Point | 69-70 °C at 11 mmHg | [1] |
| Refractive Index | 1.538 - 1.541 | [1] |
| Stability | Moisture-sensitive; hydrolyzes to form HCl and dimethylphosphinothioic acid. | Implied by reactivity |
Q3: What are the primary safety and handling precautions for DMPTC?
DMPTC is a hazardous substance and must be handled with appropriate care in a controlled laboratory environment.[3]
-
Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[3]
-
Corrosivity: It causes severe skin burns and serious eye damage due to its reactivity and the release of HCl upon hydrolysis.[3]
-
Handling: Always handle DMPTC in a well-ventilated chemical fume hood.[4] Wear suitable personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly fitting safety goggles with side shields.[4]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for chemical waste disposal. Do not use water.
Q4: How should I properly store DMPTC?
Proper storage is essential to maintain the integrity of the reagent.
-
Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[4]
-
Incompatibilities: Keep away from water, alcohols, amines, and strong bases to prevent violent reactions and degradation.
-
Inert Atmosphere: For long-term storage, sealing the container under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent hydrolysis from atmospheric moisture.
Section 2: Troubleshooting Guide for DMPTC Synthesis
Low yields and impurities are common hurdles in the synthesis of DMPTC. This section provides a logical framework for diagnosing and solving these issues.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is often a multifactorial problem. The key is to systematically evaluate each parameter of the reaction. Common synthesis routes involve the reaction of phosphorus pentasulfide with an alcohol followed by chlorination, or the reaction of phosphorus trichloride with methanol.[5][6]
| Parameter | Potential Issue | Suggested Action & Rationale |
| Reagent Quality | Moisture in starting materials (e.g., methanol, solvent). | Use anhydrous solvents and freshly distilled reagents. Moisture will consume the product and intermediates. |
| Stoichiometry | Incorrect molar ratios of reactants. | Carefully control the addition of reagents. For example, in methods using phosphorus trichloride and methanol, the ratio is critical to avoid the formation of trimethyl phosphite.[6] |
| Reaction Temperature | Temperature is too low, leading to an incomplete reaction, or too high, causing side reactions/decomposition. | Optimize the temperature in small increments. Many preparations are performed at low temperatures (e.g., 0 °C) to control the exothermic reaction.[1] |
| Reaction Time | Insufficient time for the reaction to reach completion. | Monitor the reaction progress using an appropriate analytical technique (e.g., ³¹P NMR, GC-MS). |
| Work-up/Purification | Product loss during aqueous washes (hydrolysis) or distillation. | Minimize contact with water during work-up. Use vacuum distillation for purification, as the compound can be thermally sensitive at atmospheric pressure.[1] |
Q2: I'm observing significant byproduct formation. How can I identify and minimize them?
The primary byproduct of concern is dimethylphosphinothioic acid, formed via hydrolysis. Other byproducts can arise from side reactions of the starting materials.
-
Identification: The most powerful tool for identifying phosphorus-containing byproducts is ³¹P NMR spectroscopy. Each unique phosphorus environment will give a distinct signal. GC-MS can also be used to identify volatile impurities.
-
Minimization of Hydrolysis: The most critical factor is the rigorous exclusion of water.
-
Dry all glassware in an oven ( >120 °C) and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents, dispensed from a solvent purification system or freshly distilled over a suitable drying agent.
-
Run the reaction under an inert atmosphere (nitrogen or argon).
-
-
Minimizing Other Byproducts: In syntheses involving phosphorus trichloride, incomplete reaction can leave phosphorus trichloride or intermediate monochloro/dichloro species.[6] Driving the reaction to completion through optimized reaction time and temperature is key.
Q3: My final product is difficult to purify. What are the best practices?
Purification of DMPTC primarily relies on fractional vacuum distillation .[1]
-
Step 1: Crude Work-up: After the reaction is complete, the crude product might be washed carefully with small amounts of ice-cold water to remove certain water-soluble impurities, though this risks some product loss via hydrolysis.[1][2] Phase separation must be done quickly.
-
Step 2: Drying: The organic phase containing the crude DMPTC must be thoroughly dried with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Step 3: Vacuum Distillation: Distill the dried, filtered crude liquid under reduced pressure. The boiling point is approximately 69-70 °C at 11 mmHg.[1] Using a short-path distillation apparatus can minimize product loss.
Section 3: Troubleshooting Guide for Reactions Using DMPTC
When DMPTC is used as a reagent, typically in nucleophilic substitution reactions, optimization focuses on maximizing the formation of the desired phosphinothioate product.
Q1: My nucleophilic substitution reaction with DMPTC is slow or incomplete. How can I drive it to completion?
The reaction of DMPTC with a nucleophile (e.g., an alcohol, ROH, or an amine, R₂NH) generates the desired product and one equivalent of hydrochloric acid (HCl).
Sources
- 1. chembk.com [chembk.com]
- 2. US4247490A - Process for the purification of dialkylphosphorochloridothioates - Google Patents [patents.google.com]
- 3. Dimethylthiophosphinic chloride | C2H6ClPS | CID 61245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. CN101830925A - Production process of O, O-dialkyl thiophosphoryl chloride - Google Patents [patents.google.com]
- 6. CN101486731A - Production method of O, O-dimethyl thiophosphoryl chloride - Google Patents [patents.google.com]
troubleshooting guide for solid-phase synthesis with Dimethylphosphinothioic chloride
[1]
Product Category: Protecting Group Reagents / Phosphorus Chemistry Chemical Name: Dimethylphosphinothioic chloride (Mpt-Cl) Primary Application: Introduction of the Mpt (Dimethylphosphinothioyl) protecting group for amines.[1] Key Characteristic: Dual Orthogonality. The Mpt group is stable to both Acid (TFA, used in Boc deprotection) and Base (Piperidine, used in Fmoc deprotection). It is cleaved specifically by Soft Lewis Acids (e.g., Ag⁺, Hg²⁺).[1]
Part 1: The Orthogonality Logic (Why use Mpt-Cl?)
Before troubleshooting, confirm your experimental design relies on the unique stability profile of the Mpt group. If you are trying to remove Mpt with TFA or Piperidine, your synthesis will fail.[1]
The Stability/Lability Matrix
The Mpt group acts as a "Third Dimension" of protection, allowing you to work on side chains while the N-terminus remains capped, or vice versa.
Figure 1: Orthogonality profile of the Mpt group. Note its resistance to standard SPPS deprotection cocktails.
Part 2: Troubleshooting Guide (Symptom-Based)
Use this table to diagnose specific failures in your synthesis workflow.
| Symptom | Probable Cause | Technical Resolution |
| Reagent is a white solid or fuming | Hydrolysis. Mpt-Cl is a liquid (mp ~23°C) but highly hygroscopic.[1] White solid indicates formation of Dimethylphosphinothioic acid (Mpt-OH).[1] | Discard. Hydrolyzed reagent will not couple.[1] Store fresh bottles under Argon at 4°C. If the liquid is cloudy, centrifuge; use only the clear supernatant. |
| Low Loading (Kaiser Test positive) | Steric Hindrance or Slow Kinetics. The phosphorus center is tetrahedral and bulky. | Switch Solvent/Base. Use DCM instead of DMF for the coupling step to minimize acyl transfer side reactions. Use DIEA (Diisopropylethylamine) as the base.[1][2] Increase reaction time to 4–6 hours. |
| Mpt group not removed | Incorrect Cleavage Cocktail. TFA will not remove Mpt. | Use Silver Nitrate. Switch to the Ueki Method: AgNO₃ + HOSu (N-Hydroxysuccinimide) in DMSO/H₂O or Dioxane/H₂O.[1] |
| Black precipitate on resin | Silver Sulfide formation. Post-cleavage washing was insufficient.[1] | Wash with Thiol. After AgNO₃ treatment, wash the resin with a solution of Mercaptoethanol or Dithiothreitol (DTT) in DMF to solubilize precipitated silver salts. |
| Unexpected Mass (M+32) | Sulfur Oxidation. The P=S bond can be oxidized to P=O by strong oxidizers.[1] | Avoid Peroxides. Ensure solvents (THF/Dioxane) are peroxide-free.[1] P=O protected amines are much harder to cleave (require HF).[1] |
Part 3: Verified Protocols
Protocol A: Introduction of Mpt Group (Coupling)
Target: Protection of N-terminal amine on Resin.
-
Swell Resin: Swell amino-resin in DCM (Dichloromethane) for 20 mins. Note: DCM is preferred over DMF for chloride couplings to prevent solvent-mediated hydrolysis.[1]
-
Prepare Solution: Dissolve Mpt-Cl (3.0 eq) and DIEA (3.0 eq) in minimal dry DCM.
-
Coupling: Add solution to resin.[1][3] Shake at room temperature for 2–4 hours .
-
Monitoring: Perform a Kaiser Test (Ninhydrin).
-
Wash: DCM (3x), DMF (3x), DCM (3x).
Protocol B: Removal of Mpt Group (The Ueki Method)
Target: Regeneration of free amine without cleaving acid-labile side chains.
This method uses Silver(I) to activate the P=S bond, making the P-N bond susceptible to hydrolysis.
-
Reagent Prep: Prepare a solution of AgNO₃ (4.0 eq) and HOSu (N-Hydroxysuccinimide, 4.0 eq) in DMSO/H₂O (95:5 v/v) .
-
Why HOSu? It buffers the solution and prevents silver oxide precipitation.[1]
-
-
Reaction: Add solution to the resin. Shake for 30–60 minutes at Room Temp.
-
Wash (Critical Step):
-
Verification: Perform Kaiser Test. Beads should be Blue (Free amine restored).[1]
Part 4: Workflow Visualization
Figure 2: Step-by-step workflow for Mpt protection and deprotection cycles.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use Mpt-Cl to protect hydroxyl groups (-OH)? A: Yes.[1] Mpt-Cl reacts with alcohols to form phosphinothioates.[1] However, these are generally more stable than the amide linkage and may require harsher conditions (e.g., Fluoride treatment or stronger Lewis acids) to cleave. For standard SPPS, it is primarily used for amines.[1]
Q: My Mpt-Cl bottle smells like rotten garlic. Is it bad? A: Not necessarily. The sulfur content naturally produces a strong odor.[1] However, if the smell is accompanied by fuming or crusty white solids around the cap, significant hydrolysis has occurred. Always handle in a fume hood.[1]
Q: Why use DMSO/Water for cleavage? Can I use DMF? A: Silver Nitrate has poor solubility in pure organic solvents like DCM or THF.[1] Water is required for the hydrolysis step (breaking the P-N bond). DMSO is an excellent solvent for AgNO₃, but Dioxane/Water (9:1) is a valid alternative if DMSO is difficult to remove from your specific resin.[1]
Q: I am seeing a +14 mass shift in my final product. What happened? A: This is likely Methylation .[1] If you used Methyl Iodide or similar alkylating agents during your "orthogonal" steps while Mpt was on, the Sulfur atom of the Mpt group can be alkylated (S-methylation). This makes the group extremely labile and it may have fallen off prematurely or modified your peptide.[1]
References
-
Ueki, M., & Inazu, T. (1982).[1] Dimethylphosphinothioyl Chloride as a New Protecting Reagent for Amino Group in Peptide Synthesis. Chemistry Letters, 11(1), 45–48.[1] [1]
-
Ueki, M., et al. (1993).[1] Solid Phase Synthesis of Phosphopeptides Using Mpt-Amino Acids. Tetrahedron Letters.
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1] [1]
strategies for selective protection with Dimethylphosphinothioic chloride
This guide functions as a specialized Technical Support Center for the Dimethylphosphinothioyl (Mpt) protecting group. It is designed to move beyond basic textbook definitions into field-tested troubleshooting and rigorous experimental logic.
Ticket Subject: Strategies for Selective Protection with Dimethylphosphinothioic Chloride (Mpt-Cl) Assigned Specialist: Senior Application Scientist Status: Open
PART 1: The Core Directive (The "Why" and "How")
The "Soft-Metal Switch" Philosophy
The Mpt group is not a standard protecting group like Boc or Fmoc. It relies on Hard-Soft Acid-Base (HSAB) theory .
-
The Lock: The P=S (phosphinothioyl) bond is robust against "hard" reagents (TFA, mild bases, catalytic hydrogenation). This makes it orthogonal to both Boc and Fmoc protocols.
-
The Key: The Sulfur atom is a "soft" base. It has a high affinity for "soft" acids like Silver (Ag⁺) or Mercury (Hg²⁺). When you introduce these metals, they coordinate to the Sulfur, activating the Phosphorus center and making it susceptible to hydrolysis.
Mechanism of Action (Visualized)
The following diagram illustrates the protection and the specific "Soft Metal" deprotection pathway.
Figure 1: The Lifecycle of Mpt Protection. Note that water is the ultimate nucleophile that cleaves the bond after Metal activation.
PART 2: Experimental Protocols & Data
Stability Matrix (Orthogonality)
Before starting, confirm Mpt fits your synthesis strategy.
| Reagent / Condition | Mpt Stability (N-Mpt) | Interaction Type | Notes |
| TFA (Trifluoroacetic Acid) | Stable | Hard Acid | Compatible with Boc deprotection cycles. |
| Piperidine (20% in DMF) | Stable | Hard Base | Generally compatible with Fmoc deprotection (N-Mpt). |
| H₂ / Pd-C | Stable | Hydrogenation | Sulfur can poison catalyst; Mpt itself resists cleavage. |
| AgNO3 / H₂O | Labile | Soft Acid | Primary Deprotection Route. |
| NaOH (1M) | Variable | Hard Base | Warning: O-Mpt (on Tyrosine) cleaves easily; N-Mpt is more resistant but can hydrolyze over time. |
Standard Protection Protocol (N-Mpt)
Objective: Install Mpt on a primary amino acid ester.
-
Preparation: Dissolve Amino Acid Ester HCl salt (1.0 equiv) in DCM (anhydrous).
-
Base Addition: Add Triethylamine (TEA) (2.2 equiv) at 0°C. Note: You need 2 equivs to neutralize the HCl salt and scavenge the HCl formed during substitution.
-
Reagent: Add Dimethylphosphinothioic chloride (Mpt-Cl) (1.1 equiv) dropwise.
-
Reaction: Stir at 0°C for 1 hour, then Room Temperature (RT) for 3–12 hours.
-
Workup: Wash with 5% citric acid, then 5% NaHCO₃, then Brine. Dry over Na₂SO₄.
-
Checkpoint: Mpt derivatives are usually crystalline and stable.
-
The "Soft Metal" Deprotection Protocol
Objective: Remove Mpt using Silver Nitrate (The Ueki Method).
-
Solvent System: Dissolve N-Mpt compound in a mixture of THF:H₂O (4:1) .
-
Critical: Water is required.[1] Without it, the P-N bond will not hydrolyze even if Ag+ binds.
-
-
Activation: Add AgNO₃ (2.0–3.0 equiv).
-
Incubation: Stir at RT for 3–6 hours.
-
Observation: The solution may become cloudy as Ag-complexes form.
-
-
Quenching: Pass H₂S gas or add a soluble sulfide source (like Thioacetamide) to precipitate Ag₂S (black solid).
-
Alternative: If avoiding H₂S, use dilute HCl to precipitate AgCl, though this is less efficient for scavenging all silver.
-
-
Isolation: Filter off the precipitate. Neutralize the filtrate to isolate the free amine.
PART 3: Troubleshooting & FAQs
Q1: I added Silver Nitrate, but my protecting group isn't coming off. Why?
Diagnosis: Lack of Nucleophile (Water). Explanation: Silver nitrate is a Lewis Acid. It binds to the Sulfur (S), pulling electron density away from the Phosphorus (P). However, this only activates the bond. You need a nucleophile to actually break the P-N bond. Solution: Ensure your solvent system contains at least 10–20% water. If your compound is insoluble in water, use THF/Water or Dioxane/Water mixtures. Do not use anhydrous DCM.
Q2: Can I use Mpt to protect an Amine in the presence of an Alcohol?
Diagnosis: Selectivity Management. Explanation: Mpt-Cl reacts with both amines (to form phosphinothioamides) and alcohols (to form phosphinothioates). However, the O-Mpt bond is significantly more labile to base (alkaline hydrolysis) than the N-Mpt bond. Strategy:
-
Stoichiometry: React at low temperature (0°C to -10°C). Amines are more nucleophilic and will react first.
-
Selective Deprotection: If you accidentally protect both (forming N,O-bis-Mpt), you can selectively remove the O-Mpt group using mild alkaline hydrolysis (e.g., 1M NaOH or Na₂CO₃ in MeOH), leaving the N-Mpt intact.
Q3: My yield is low during the protection step.
Diagnosis: Reagent Hydrolysis. Explanation: Mpt-Cl is moisture sensitive. It hydrolyzes to Dimethylphosphinothioic acid (which is inert to coupling) if exposed to wet solvents. Solution:
-
Distill your TEA/DIPEA and DCM.
-
Check the quality of your Mpt-Cl. If it smells strongly acidic or has a white crust, it may be hydrolyzed. Distill Mpt-Cl under vacuum if necessary.
Q4: Is Mpt compatible with Fmoc Solid Phase Peptide Synthesis (SPPS)?
Diagnosis: Orthogonality Check. Explanation: Yes, but with caveats.
-
N-Mpt is stable to 20% Piperidine (Fmoc removal conditions) for short durations.
-
O-Mpt (on side chains like Tyr/Ser) is NOT stable to Piperidine. It will cleave.
-
Usage: Mpt is best used as an N-terminal protecting group or on side chains (like Lysine) where you plan to deprotect with Silver/Acid later, after the peptide assembly is complete.
Q5: I cannot use Silver or Mercury due to toxicity/cost. Are there alternatives?
Diagnosis: Method Switching. Explanation: While metals are the standard, Ueki et al. developed a metal-free method for specific derivatives (especially S-Mpt on Cysteine). Solution: Try Fluoride ion treatment (TBAF) or KF / 18-Crown-6 in acetonitrile. The fluoride ion attacks the Phosphorus, similar to silyl group removal, though this is generally slower than the Ag+ method for N-Mpt.
References
-
Ueki, M., & Inazu, T. (1982). Phosphinyl- and Phosphinothioylamino Acids and Peptides. VI. The Protection of the Hydroxyl Function in the Tyrosine Side-chain by the Dimethylphosphinothioyl Group.[2] Bulletin of the Chemical Society of Japan, 55(1), 204–207. Link
-
Ueki, M., & Shinozaki, K. (1983). Phosphinyl- and Phosphinothioylamino Acids and Peptides. VIII. New Practical Removal Conditions for the S-Mpt Group. Bulletin of the Chemical Society of Japan, 56(4), 1187–1191. Link
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (General reference for Phosphorus-based protection stability).
Sources
Validation & Comparative
Validating the Purity of Dimethylphosphinothioic Chloride: A Comparative Technical Guide
Topic: Validating the Purity of Synthesized Dimethylphosphinothioic Chloride (Mpt-Cl) Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Development Scientists, QC Analysts[1]
Executive Summary
Dimethylphosphinothioic chloride (Mpt-Cl, CAS 993-12-4) is a critical organophosphorus reagent used extensively as a protecting group donor in peptide synthesis and as a precursor for phosphinothioate ligands.[1] Its high reactivity toward nucleophiles, while useful for synthesis, makes it prone to rapid degradation via hydrolysis and oxidation.[1]
Validating the purity of Mpt-Cl is not merely about confirming identity; it requires detecting specific, active impurities that can derail downstream catalysis or coupling reactions.[1] This guide compares the three primary validation methodologies—
Impurity Profile & Synthesis Context
To validate purity, one must first anticipate the impurities.[1] The synthesis of Mpt-Cl typically involves the chlorination of dimethylphosphine sulfide or the reaction of thiophosphoryl chloride with methyl Grignard reagents.[1]
Common Impurities[1]
-
Dimethylphosphinothioic Acid (
): Result of moisture exposure. Acts as a chain terminator in polymerizations.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Dimethylphosphinic Chloride (
): Result of oxidation (S-to-O exchange). Alters ligand electronics.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Dimethylphosphine Sulfide (
): Unreacted starting material.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Disulfide Dimers (
): Oxidative coupling byproduct.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Impurity Formation Pathways (DOT Visualization)
Figure 1: Primary degradation pathways for Dimethylphosphinothioic chloride.
Comparative Analysis of Validation Methods
Method A: Quantitative P NMR (The Gold Standard)
Verdict: Best for overall purity and speciation.[1] Phosphorus NMR is the only method capable of simultaneously quantifying the target, the oxide impurity, and the acid impurity without sample destruction.[1]
-
Mechanism: Exploits the wide chemical shift dispersion of
P nuclei. The chemical environment of the phosphorus atom (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> vs ) causes distinct shifts. -
Diagnostic Ranges:
-
Mpt-Cl (
):ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ~75–85 ppm (Deshielded). -
Oxide Impurity (
):ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ~60–70 ppm (Upfield shift due to shielding effect of O vs S). -
Acid Impurity (
):ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ~50–60 ppm (Often broad due to proton exchange).
-
Experimental Protocol: Self-Validating NMR System
-
Preparation: Dissolve ~20 mg of Mpt-Cl in
(dried over molecular sieves). -
Acquisition: Run a standard proton-decoupled
P{ H} experiment.-
Critical Step: Set relaxation delay (
) to >5 seconds to ensure quantitative integration (P nuclei relax slowly).
-
-
Self-Validation (Spike Test):
-
After the initial scan, add 1
L of water to the NMR tube and shake.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Re-run the spectrum.[1]
-
Observation: The main peak at ~80 ppm should decrease, and a new peak (the acid hydrolysis product) should grow/appear upfield. This confirms the identity of the impurity peak in your original sample.[1]
-
Method B: GC-MS (Trace Identification)
Verdict: Excellent for trace organic impurities but risky for labile chlorides.[1] Gas Chromatography-Mass Spectrometry is ideal for identifying non-phosphorus organic contaminants (solvents, starting materials) but suffers from thermal degradation risks.[1]
-
Risk Factor: Mpt-Cl can hydrolyze inside the column or injector port if any moisture is present, leading to false negatives for the chloride and false positives for the acid.[1]
-
Fragmentation Pattern (EI Source):
-
Molecular Ion (
): m/z 128 (Weak).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Base Peak: m/z 93 (
).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Diagnostic: Look for the isotopic pattern of Chlorine (
:ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ratio of 3:1) in the molecular ion cluster.[1][2][3]
-
Method C: Potentiometric Titration ( )
Verdict: Good for bulk assay, blind to speciation.[1] Measures total hydrolyzable chloride.[1]
-
Limitation: It cannot distinguish between the active reagent (Mpt-Cl) and already hydrolyzed HCl trapped in the liquid.[1] It will report "100% Chloride" even if the sample is 50% degraded.[1]
-
Use Case: Only useful when coupled with NMR to confirm the absence of free HCl.[1]
Data Comparison Summary
| Feature | Method A: | Method B: GC-MS | Method C: Titration |
| Specificity | High (Distinguishes P=S, P=O, P-OH) | Medium (Thermal degradation risk) | Low (Measures total Cl only) |
| Sensitivity | Medium (~0.5% limit) | High (ppm level detection) | High (0.1% precision) |
| Sample Integrity | Non-destructive | Destructive | Destructive |
| Speed | Fast (15 mins) | Medium (30-45 mins) | Fast (15 mins) |
| Cost | High (Instrument) | Medium | Low |
| Best For | Final Product Release | Trace Impurity ID | Bulk Assay (with caveats) |
Recommended Validation Workflow
For pharmaceutical or catalytic applications, a single method is insufficient.[1] The following workflow ensures "E-E-A-T" (Experience, Expertise, Authoritativeness, and Trustworthiness) compliance in quality control.
Figure 2: Sequential validation logic for Mpt-Cl.
Protocol Highlights for the Scientist
-
Sampling: Always sample under inert gas (
or Ar). Mpt-Cl fumes in moist air.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Solvent Choice: For NMR, use
stored over activated 4Å molecular sieves. Wet solvent will hydrolyze the sample during the measurement, giving false low purity results.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Interpretation: If
P NMR shows a clean singlet at ~80 ppm but Titration shows >100% Chloride, your sample likely contains dissolved HCl gas. Degas the sample (sparge with dryngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ) and re-titrate.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61245, Dimethylphosphinothioyl chloride.[1] Retrieved from [Link][1]
-
Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 31P Chemical Shifts.[1] University of Wisconsin-Madison.[1] Retrieved from [Link][1]
-
Oxford Instruments. Analysing Phosphorus Containing Compounds Using 31P Benchtop NMR. Retrieved from [Link][1]
Sources
The Dimethylphosphinothioyl Group: A Critical Evaluation for Protecting Amines, Alcohols, and Thiols
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity. While a canon of well-established protecting groups for common functionalities exists, the search for novel groups with unique reactivity and orthogonality continues. Among the less conventional options are organophosphorus reagents, with Dimethylphosphinothioic chloride emerging as a potential candidate for the protection of amines, alcohols, and thiols. This guide provides a comprehensive comparison of the dimethylphosphinothioyl (Mpt) protecting group and its close analogue, the diphenylphosphinothioyl (Ppt) group, with commonly employed alternatives, supported by available experimental insights.
Introduction to Phosphorus-Based Protection
The use of organophosphorus compounds as protecting groups is predicated on the unique reactivity of the phosphorus atom. The P-N, P-O, and P-S bonds formed upon reaction of a phosphinothioic chloride with an amine, alcohol, or thiol, respectively, exhibit distinct stability profiles compared to more common protecting groups like carbamates (e.g., Boc, Cbz) or silyl ethers. This difference in reactivity opens avenues for orthogonal protection strategies, where one protecting group can be selectively removed in the presence of others.
The Diphenylphosphinothioyl (Ppt) Group: A Case Study
While literature specifically detailing the use of Dimethylphosphinothioic chloride as a protecting group is sparse, significant insights can be drawn from studies on the closely related diphenylphosphinothioyl (Ppt) group . Research into Ppt-protected amino acids has illuminated the potential advantages and disadvantages of this class of protecting groups.[1]
Protection of Amines
The protection of amino groups as phosphinothioamides is a key application. The Ppt group has been successfully employed in the protection of α-amino acids for peptide synthesis.[1]
Advantages:
-
Stability to Certain Conditions: The Ppt group is stable under conditions used for the removal of other common protecting groups, offering orthogonality. For instance, the N-Ppt bond is stable to the conditions used for cleavage of benzyl esters.
-
Potential for Solid-Phase Synthesis: Ppt-protected amino acids have been utilized in solid-phase peptide synthesis, indicating their compatibility with automated synthesis protocols.[1]
Disadvantages:
-
Harsh Deprotection Conditions: Removal of the N-Ppt group requires strong acidic conditions, such as hydrogen chloride in a mixture of formic acid and dichloromethane.[1] This can limit its application in the presence of other acid-labile functional groups.
-
Side Reactions: The protection of amino acids containing other nucleophilic side chains, such as tyrosine (hydroxyl) and cysteine (thiol), can lead to the formation of O-Ppt and S-Ppt derivatives, respectively, requiring additional purification steps.[1]
Protection of Alcohols and Thiols
The reaction of diphenylphosphinothioyl chloride with the side chains of tyrosine and cysteine indicates its utility for protecting hydroxyl and thiol groups.[1]
Advantages:
-
Acid Stability: The O-Ppt and S-Ppt bonds are reported to be stable during acidic treatments used for N-Ppt deprotection.[1] This orthogonality is a significant advantage.
Disadvantages:
-
Lability to Base: Both O-Ppt and S-Ppt groups are cleaved by alkaline hydrolysis.[1] This sensitivity to basic conditions can be a limitation in synthetic routes requiring basic reagents.
Comparative Analysis with Common Protecting Groups
To provide a clear perspective, the following tables compare the inferred properties of the phosphinothioyl (represented by Ppt) group with standard protecting groups for amines and alcohols.
Table 1: Comparison of Amine Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Diphenylphosphinothioyl | Ppt | Diphenylphosphinothioyl chloride | Strong acid (e.g., HCl in HCO₂H/CH₂Cl₂)[1] | Orthogonal to some other groups; Suitable for solid-phase synthesis.[1] | Harsh deprotection; Potential for side reactions.[1] |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA, HCl)[2] | Mild introduction; Widely used. | Acid labile, limiting orthogonality with other acid-sensitive groups. |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenolysis (e.g., H₂/Pd-C) | Stable to acid and base; Orthogonal to Boc. | Requires hydrogenation, which can affect other functional groups (e.g., alkenes). |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine in DMF) | Mild, base-labile deprotection; Widely used in solid-phase synthesis. | Sensitive to basic conditions. |
Table 2: Comparison of Alcohol Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Diphenylphosphinothioyl | Ppt | Diphenylphosphinothioyl chloride | Alkaline hydrolysis[1] | Stable to acidic conditions.[1] | Base labile.[1] |
| Trimethylsilyl | TMS | Trimethylsilyl chloride | Mild acid, fluoride ion (e.g., TBAF) | Easily introduced and removed. | Labile to both acid and base, offering limited stability. |
| tert-Butyldimethylsilyl | TBDMS/TBS | TBDMS-Cl | Acid, fluoride ion | More stable than TMS to a wider pH range. | Can be difficult to remove from sterically hindered positions. |
| Benzyl | Bn | Benzyl bromide/chloride | Catalytic hydrogenolysis | Stable to a wide range of conditions. | Requires hydrogenation for removal. |
Experimental Protocols
General Procedure for N-Protection of an Amino Acid Ester with Diphenylphosphinothioyl Chloride
Methodology:
-
The amino acid ester hydrochloride salt is suspended in a suitable anhydrous aprotic solvent, such as dichloromethane, and cooled to 0 °C.
-
A tertiary amine base (e.g., triethylamine, 2.2 equivalents) is added to neutralize the hydrochloride and deprotonate the amino group.
-
A solution of diphenylphosphinothioyl chloride (1.1 equivalents) in the same solvent is added dropwise to the mixture.
-
The reaction is stirred at 0 °C for a period and then allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction mixture is then subjected to a standard aqueous workup, including washing with dilute acid, saturated sodium bicarbonate, and brine.
-
The organic layer is dried over a drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for N-Deprotection of a Ppt-Protected Amine
Methodology:
-
The N-Ppt protected substrate is dissolved in a mixture of formic acid and dichloromethane.
-
The solution is cooled to 0 °C and saturated with dry hydrogen chloride gas.
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 30 minutes to several hours), with the progress monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure to yield the hydrochloride salt of the deprotected amine.
Conclusion and Future Outlook
The dimethylphosphinothioyl group, and its better-studied analogue the diphenylphosphinothioyl group, represent a potentially useful but underexplored class of protecting groups. Their unique stability profile, particularly the acid-stability of the O- and S-protected derivatives, offers valuable orthogonality in complex synthetic endeavors. However, the harsh conditions required for N-deprotection and the potential for side reactions currently limit their widespread adoption.
For researchers and drug development professionals, the phosphinothioyl protecting groups should be considered a specialized tool. In situations where conventional protecting groups fail or lack the desired orthogonality, the exploration of phosphinothioyl derivatives may provide a viable solution. Further research is warranted to develop milder deprotection conditions and to more thoroughly characterize the stability and reactivity of the dimethylphosphinothioyl group across a broader range of substrates and reaction conditions. Such studies would be invaluable in determining the true potential of this protecting group in the synthetic chemist's arsenal.
References
Sources
Kinetic Profiling of Dimethylphosphinothioic Chloride: Mechanistic Insights & Reactivity Benchmarks
Topic: Kinetic Studies of Reactions Involving Dimethylphosphinothioic Chloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimethylphosphinothioic chloride (
Mechanistic Architecture: The "Thio Effect" in P-Substitution
Understanding the reactivity of
The Dominant Pathway: Concerted
Kinetic data suggests that for
-
Transition State: A single transition state where bond formation (P-N) and bond breaking (P-Cl) occur synchronously.
-
Deuterium Kinetic Isotope Effects (DKIE): Primary normal DKIEs (
) observed in aniline nucleophiles indicate N-H bond stretching in the rate-determining step, consistent with a concerted backside attack.
Figure 1: Concerted
Comparative Kinetic Performance
The following data compares the second-order rate constants (
Table 1: Comparative Second-Order Rate Constants (
) for Aminolysis
Reaction Conditions: Acetonitrile solvent, 55.0°C, Nucleophile: Aniline (
| Reagent | Structure | Relative Reactivity | Mechanism Type | |
| Dimethylphosphinothioic chloride | ~1.5 - 2.0 * | 1.0 (Baseline) | Concerted | |
| Dimethylphosphinic chloride | > 100 | > 50x Faster | Stepwise / Tight | |
| Diphenylphosphinothioic chloride | ~0.5 | 0.3x Slower | Concerted (Frontside character) | |
| Diphenylphosphinic chloride | ~30 | ~15x Faster | Stepwise / Associative |
*Note: Values extrapolated from Hammett plots of substituted anilines.
Sensitivity Analysis (Hammett
)
-
(
): The large negative value indicates a high sensitivity to the nucleophilicity of the amine. Electron-donating groups on the aniline (e.g., p-Methoxy) drastically increase the rate ( for p-MeO-aniline is ). -
Implication: When using
for derivatization, sterically hindered or electron-deficient amines will require forcing conditions (higher T, catalysts) compared to .
Experimental Protocol: Conductometric Kinetic Monitoring
To accurately determine kinetic parameters for
Methodology: Pseudo-First-Order Aminolysis
Objective: Determine
Reagents:
-
Substrate: Dimethylphosphinothioic chloride (Purified by distillation).
-
Nucleophile: Aniline (distilled over KOH).
-
Solvent: HPLC-grade Acetonitrile (dried over molecular sieves).
Protocol Steps:
-
Preparation of Stock Solutions:
-
Prepare a substrate stock solution (
) in MeCN. -
Prepare nucleophile stock solutions (
) ranging from to (ensure for pseudo-first-order conditions).
-
-
Baseline Equilibration:
-
Add 10 mL of the nucleophile solution to a thermostated conductivity cell (55°C ± 0.1°C).
-
Allow to equilibrate until conductivity reading is stable.
-
-
Reaction Initiation:
-
Inject 50
of substrate stock into the cell under vigorous stirring. -
Critical Control: Ensure injection time is < 2 seconds to define
accurately.
-
-
Data Acquisition:
-
Monitor conductivity (
) at 10-second intervals. -
The reaction generates
, causing a linear increase in conductivity initially, following an exponential approach to infinity ( ).
-
-
Calculation:
-
Plot
vs. time ( ). -
The slope =
. -
Plot
vs. to determine (slope of the second plot).
-
Figure 2: Workflow for conductometric determination of reaction kinetics.
Validation & Troubleshooting
-
Self-Validating Check: The plot of
vs. must be linear and pass through the origin (intercept ). A significant positive intercept indicates solvolysis (reaction with solvent) or impurities. -
Solvent Interference: Acetonitrile is chosen because it is polar enough to dissolve the salt product but aprotic to prevent background hydrolysis. Do not use alcohols, as they will compete as nucleophiles.
References
-
Dey, N. K., & Lee, B. S. (2009). Kinetics and Mechanism of the Aminolysis of Dimethyl Thiophosphinic Chloride with Anilines. Bulletin of the Korean Chemical Society.
-
Um, I. H., et al. (2007). Nucleophilic Substitution at Phosphorus Centers: Reactivity and Mechanism. Journal of Organic Chemistry.
-
Harger, M. J. P. (1997). Phosphinic and Phosphinothioic Chlorides.[1][2] Journal of the Chemical Society, Perkin Transactions 2.
Sources
A Researcher's Guide to Stereoselectivity Assessment: A Comparative Analysis of Dimethylphosphinothioic Chloride and Other Leading Methods
In the landscape of modern chemical research and pharmaceutical development, the precise control and assessment of stereochemistry are not merely academic exercises; they are fundamental to ensuring the safety, efficacy, and novelty of molecular entities. The three-dimensional arrangement of atoms in a chiral molecule can dictate its biological activity, with different enantiomers often exhibiting divergent pharmacological and toxicological profiles. Consequently, robust and reliable methods for determining stereoselectivity are indispensable tools in the chemist's arsenal.
This guide provides an in-depth comparison of methodologies for assessing the stereoselectivity of reactions, with a specific focus on the application of dimethylphosphinothioic chloride. We will explore the underlying principles of this technique, compare its performance with established alternatives such as Mosher's acid analysis and chiral chromatography, and provide detailed experimental protocols to empower researchers in their experimental design and execution. Our objective is to furnish you, our fellow scientists and drug development professionals, with the critical insights needed to navigate the nuances of stereochemical analysis and select the most appropriate method for your research endeavors.
The Crucial Role of Stereochemical Analysis
Chirality, the property of a molecule that is non-superimposable on its mirror image, is a cornerstone of biological specificity.[1] Enzymes, receptors, and other biological macromolecules are themselves chiral, leading to stereoselective interactions with chiral drugs and biomolecules. This can result in one enantiomer of a drug being therapeutically active (the eutomer) while the other is inactive or even responsible for adverse effects (the distomer).[2] Therefore, the ability to accurately quantify the enantiomeric excess (ee) or diastereomeric excess (de) of a reaction product is paramount.
Assessing Stereoselectivity with Dimethylphosphinothioic Chloride: A ³¹P NMR Approach
Dimethylphosphinothioic chloride is a chiral derivatizing agent (CDA) that has emerged as a valuable tool for the determination of enantiomeric excess, particularly for chiral alcohols and amines.[3] The fundamental principle of this method, like other CDA-based approaches, is the conversion of a mixture of enantiomers into a mixture of diastereomers.[4][5] These diastereomers, having different physical properties, can then be distinguished and quantified using nuclear magnetic resonance (NMR) spectroscopy.[6]
The utility of dimethylphosphinothioic chloride lies in the introduction of a phosphorus-31 (³¹P) nucleus into the derivatized molecule. ³¹P NMR spectroscopy offers several advantages for this application, including a wide chemical shift range, high natural abundance of the ³¹P isotope, and typically simpler spectra with sharp signals, often without the need for proton decoupling.[7][8]
Mechanism of Action
The reaction of a chiral alcohol or amine with dimethylphosphinothioic chloride proceeds via nucleophilic substitution at the phosphorus center, displacing the chloride and forming a diastereomeric phosphinothioate ester or amide.
Caption: Derivatization of enantiomeric alcohols with dimethylphosphinothioic chloride.
The resulting diastereomers will exhibit distinct chemical shifts in the ³¹P NMR spectrum, allowing for their quantification by integration of the respective signals. The large chemical shift dispersion of ³¹P NMR often leads to baseline separation of the diastereomeric signals, facilitating accurate determination of the enantiomeric excess.[9][10]
Comparative Analysis of Stereoselectivity Assessment Methods
While dimethylphosphinothioic chloride offers a powerful NMR-based solution, it is essential to consider its performance in the context of other widely used techniques. The choice of method will often depend on the specific analyte, the required level of accuracy, available instrumentation, and the need for absolute configuration determination.
Dimethylphosphinothioic Chloride vs. Mosher's Acid (MTPA)
Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is arguably the most well-known chiral derivatizing agent for NMR analysis.[11][12] Similar to dimethylphosphinothioic chloride, it reacts with chiral alcohols and amines to form diastereomeric esters or amides.[13]
| Feature | Dimethylphosphinothioic Chloride | Mosher's Acid (MTPA) |
| Principle | Covalent derivatization to form diastereomers with distinct ³¹P NMR signals. | Covalent derivatization to form diastereomers with distinct ¹H or ¹⁹F NMR signals.[14] |
| Primary Output | ³¹P NMR spectrum showing distinct signals for each diastereomer. | ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.[14] |
| Key Advantages | - Wide chemical shift dispersion of ³¹P nucleus often leads to excellent signal separation.[9] - Simpler spectra with less peak overlap compared to ¹H NMR. | - Well-established and widely documented method. - ¹⁹F NMR provides a clean spectral window with high sensitivity.[3] |
| Limitations | - Potential for kinetic resolution, requiring complete reaction. - Reagent must be enantiomerically pure. | - Potential for kinetic resolution and racemization of the reagent.[11] - ¹H NMR spectra can be complex and suffer from peak overlap. |
| Determination of Absolute Configuration | Possible, but less established than the Mosher method. | Yes, by comparing the spectra of derivatives made with both (R)- and (S)-MTPA.[14] |
Dimethylphosphinothioic Chloride vs. Chiral Chromatography
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), represents a fundamentally different approach. Instead of converting enantiomers into diastereomers, these methods directly separate the enantiomers based on their differential interactions with a chiral stationary phase (CSP).[2][15][16]
| Feature | Dimethylphosphinothioic Chloride (³¹P NMR) | Chiral Chromatography (HPLC/GC) |
| Principle | Covalent derivatization to form diastereomers with distinct NMR signals. | Physical separation of enantiomers on a chiral stationary phase.[16] |
| Primary Output | ³¹P NMR spectrum showing distinct signals for each diastereomer. | Chromatogram with baseline-separated peaks for each enantiomer. |
| Key Advantages | - Rapid analysis time once the derivative is formed. - Does not require extensive method development for different analytes. | - High accuracy and precision with good baseline separation. - High sensitivity, suitable for trace analysis.[14] |
| Limitations | - Lower sensitivity compared to chromatographic methods. - Requires a relatively pure sample. | - Requires method development to find a suitable chiral stationary phase and mobile phase. - Can be time-consuming. |
| Determination of Absolute Configuration | Possible with further analysis. | No, requires a standard of known absolute configuration.[14] |
Experimental Protocols
To provide a practical framework for the application of these techniques, we present the following detailed, step-by-step methodologies.
Protocol 1: Determination of Enantiomeric Excess using Dimethylphosphinothioic Chloride and ³¹P NMR Spectroscopy
This protocol is a general guideline and may require optimization for specific substrates.
Objective: To determine the enantiomeric excess of a chiral secondary alcohol.
Materials:
-
Chiral secondary alcohol (e.g., 1-phenylethanol)
-
Dimethylphosphinothioic chloride (enantiomerically pure)
-
Anhydrous pyridine
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tubes
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Derivatization: a. In a dry, nitrogen-flushed vial, dissolve the chiral secondary alcohol (1.0 eq.) in anhydrous CDCl₃. b. Add anhydrous pyridine (1.2 eq.) to the solution. c. To this stirred solution, add a solution of dimethylphosphinothioic chloride (1.1 eq.) in anhydrous CDCl₃ dropwise at 0 °C. d. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC. e. The reaction mixture can be directly used for NMR analysis or purified by flash chromatography on silica gel if necessary.
-
³¹P NMR Analysis: a. Transfer the reaction mixture (or the purified product dissolved in CDCl₃) to an NMR tube. b. Acquire a proton-decoupled ³¹P NMR spectrum. Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of 5-10 seconds to ensure accurate integration. c. Identify the two distinct signals corresponding to the two diastereomeric phosphinothioates. d. Integrate the two signals. The enantiomeric excess (% ee) is calculated using the following formula:
% ee = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100
Self-Validation: To ensure the accuracy of the ee determination, it is crucial to confirm that the derivatization reaction has gone to completion. Incomplete reaction can lead to kinetic resolution, where one enantiomer reacts faster than the other, resulting in an inaccurate measurement of the starting enantiomeric ratio. This can be checked by ¹H NMR or by ensuring that the use of a larger excess of the derivatizing agent does not change the calculated ee.
Caption: Workflow for ee determination using dimethylphosphinothioic chloride.
Protocol 2: Chiral HPLC Analysis of a Secondary Alcohol
Objective: To determine the enantiomeric excess of a chiral secondary alcohol by direct separation.
Materials:
-
Chiral secondary alcohol
-
HPLC-grade solvents (e.g., hexane, isopropanol)
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)
-
HPLC system with UV detector
Procedure:
-
Method Development: a. Consult the column manufacturer's literature for recommended mobile phases for the class of compound being analyzed. b. Prepare a series of mobile phases with varying ratios of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). c. Inject a racemic standard of the analyte and monitor the separation at different mobile phase compositions to achieve baseline resolution of the two enantiomers. d. Optimize the flow rate and column temperature to improve resolution and analysis time.
-
Sample Analysis: a. Dissolve the sample in the mobile phase. b. Inject the sample onto the chiral HPLC system using the optimized method. c. Identify the peaks corresponding to the two enantiomers based on their retention times (if a standard is available). d. Integrate the peak areas of the two enantiomers. The enantiomeric excess (% ee) is calculated as:
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Self-Validation: The method should be validated for linearity, accuracy, and precision using standards of known enantiomeric composition. The peak purity of each enantiomer should also be assessed, for example, by using a diode array detector.
Caption: Workflow for ee determination using chiral HPLC.
Conclusion: Selecting the Optimal Method
The assessment of stereoselectivity is a critical aspect of modern chemical research. Dimethylphosphinothioic chloride, in conjunction with ³¹P NMR spectroscopy, provides a rapid and effective method for determining the enantiomeric excess of chiral alcohols and amines. Its primary strengths lie in the simplicity of the resulting NMR spectra and the large chemical shift differences often observed between diastereomers.
However, the choice of the optimal analytical technique is context-dependent. For routine analysis where high throughput is required and absolute configuration is not the primary concern, chiral HPLC or GC often provide superior accuracy and sensitivity, albeit with the need for initial method development. Mosher's acid analysis remains a valuable and well-established technique, particularly when the determination of absolute configuration is a key objective.
Ultimately, a comprehensive understanding of the principles, advantages, and limitations of each method, as presented in this guide, will empower researchers to make informed decisions and generate reliable and reproducible data in their pursuit of stereochemically pure molecules.
References
-
Determination of Enantiomeric Excess via ³¹P-NMR. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Chiral derivatizing agent. (n.d.). In Wikipedia. Retrieved February 2, 2026, from [Link]
-
Determination of Enantiomeric Excess in Confined Aprotic Solvent. (2025). PMC. Retrieved February 2, 2026, from [Link]
-
Chiral derivitizing agent. (n.d.). chemeurope.com. Retrieved February 2, 2026, from [Link]
-
Dimethyl thiophosphoryl chloride. (n.d.). ChemBK. Retrieved February 2, 2026, from [Link]
-
Competing Enantioselective Conversion (CEC) method to determine absolute configuration of secondary alcohols. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
An Effective Method for the Evaluation of the Enantiomeric Purity of 1,2-Diacyl-sn-glycero-3-phosphocholine-Based Lipids by NMR Analysis. (2024). MDPI. Retrieved February 2, 2026, from [Link]
-
A Chiral Phosphorous Derivatizing Agent for the Determination of the Enantiomeric Excess of Chiral Alcohols, Amines by 31P NMR. (2002). ResearchGate. Retrieved February 2, 2026, from [Link]
- Determination of Enantiomeric Purity via Formation of Diastereomers. (n.d.). In W. Lindner (Ed.), Chiral Separations: Methods and Protocols. Humana Press.
-
A Chiral Phosphorous Derivatizing Agent for the Determination of the Enantiomeric Excess of Chiral Alcohols, Amines by 31P NMR. (2002). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Chiral analysis. (n.d.). In Wikipedia. Retrieved February 2, 2026, from [Link]
-
Chiral Amplification of Phosphoramidates of Amines and Amino Acids in Water. (2019). PMC. Retrieved February 2, 2026, from [Link]
-
Enantioselective Preparation of Secondary Alcohols and Amines. (2008). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]
- Production method of O, O-dimethyl thiophosphoryl chloride. (n.d.). Google Patents.
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved February 2, 2026, from [Link]
-
Phosphorothioate analogues of 5-phosphoribosyl 1-diphosphate: 31P nuclear magnetic resonance study. (1982). PubMed. Retrieved February 2, 2026, from [Link]
-
Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (2007). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Making Phosphoryl Chloride from Table Salt (REVISED VERSION). (2024). YouTube. Retrieved February 2, 2026, from [Link]
-
Chiral Drug Analysis in Forensic Chemistry: An Overview. (2021). MDPI. Retrieved February 2, 2026, from [Link]
-
Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.). Oxford Instruments. Retrieved February 2, 2026, from [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2018). MDPI. Retrieved February 2, 2026, from [Link]
-
Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. (2022). Letters in Applied NanoBioScience. Retrieved February 2, 2026, from [Link]
-
NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. (2011). Fordham Undergraduate Research Journal. Retrieved February 2, 2026, from [Link]
- Production method of O, O-dialkyl thiophosphoryl chloride. (n.d.). Google Patents.
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphorothioate analogues of 5-phosphoribosyl 1-diphosphate: 31P nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Enantiomeric Excess in Confined Aprotic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
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- 15. gcms.cz [gcms.cz]
- 16. mdpi.com [mdpi.com]
Technical Guide: Comparative Synthesis Strategies Using Dimethylphosphinothioic Chloride (Mpt-Cl)
Executive Summary
Dimethylphosphinothioic chloride (Mpt-Cl) is a specialized protecting group reagent primarily utilized to overcome solubility challenges in peptide synthesis.[1] Unlike standard urethane-type protecting groups (Boc, Fmoc), the Mpt group introduces a phosphinothioyl moiety that significantly enhances the lipophilicity of amino acid derivatives.
This guide compares its application in Solution-Phase Synthesis (where it enables the "Mixed Anhydride" method for sparingly soluble peptides) versus Solid-Phase Peptide Synthesis (SPPS) (where it serves as a "soft-acid" labile alternative).
The Verdict:
-
Choose Solution-Phase (Mpt-MA method) when synthesizing hydrophobic peptide fragments that precipitate out of solution with standard protecting groups.
-
Choose Solid-Phase when requiring orthogonal protection strategies where the N-terminal group must be removed under mild acidic conditions without affecting benzyl-based side-chain protection.
Part 1: Mechanism of Action & Chemical Basis
The utility of Mpt-Cl lies in its ability to form Dimethylphosphinothioic Mixed Anhydrides (Mpt-MA) . These intermediates are highly stable towards disproportionation (unlike standard mixed anhydrides) and react selectively with amines.
Reaction Chemistry[2][3][4][5]
-
Protection: Mpt-Cl reacts with an amino acid anion to form N-Mpt-amino acids.
-
Activation: The N-Mpt-amino acid reacts with Mpt-Cl (again) or a carboxylic acid activator to form the Mpt-Mixed Anhydride (Mpt-MA).
-
Coupling: The Mpt-MA reacts with the amine of the growing peptide chain.
Diagram 1: Mpt-Cl Reaction Pathway (Graphviz)
Caption: The Mpt group transforms amino acids into highly lipophilic intermediates (Mpt-MA), preventing aggregation in organic solvents.
Part 2: Solution-Phase Synthesis (The Mpt-MA Method)
This is the primary application of Mpt-Cl. Standard solution-phase synthesis often fails for peptides longer than 4-5 residues due to aggregation and precipitation. Mpt derivatives remain soluble in Dichloromethane (DCM), Chloroform, and even Alcohols.
Protocol: Synthesis of Sparingly Soluble Peptide Fragments
Reagents:
-
Mpt-Cl (Dimethylphosphinothioic chloride)[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent: Chloroform (CHCl3) or DCM
Step-by-Step Methodology:
-
Preparation of Mpt-Amino Acid:
-
Dissolve Amino Acid (1.0 eq) in 1N NaOH.
-
Add Mpt-Cl (1.2 eq) dropwise in ether while maintaining pH > 9.
-
Acidify with solid citric acid to precipitate the Mpt-Amino Acid.
-
Validation Point: Check TLC. Mpt-AA should show high Rf in CHCl3:MeOH (9:1) compared to free AA.
-
-
Activation (Mpt-MA Formation):
-
Dissolve Mpt-Amino Acid (1.0 eq) in CHCl3.
-
Add TEA (1.0 eq) followed by Mpt-Cl (1.0 eq) at 0°C.
-
Stir for 30 minutes. The formation of the Mixed Anhydride is indicated by the solution remaining clear (no precipitate).
-
-
Coupling:
-
Add the Amino Component (Amine-ester or Peptide-ester) to the Mpt-MA solution.
-
Add TEA (1.0 eq) to catalyze the reaction.
-
Stir at Room Temperature for 2-4 hours.
-
-
Work-up (The Solubility Advantage):
-
Wash the organic layer with 5% Citric Acid, Water, 5% NaHCO3, and Water.
-
Critical Note: Unlike Fmoc/Boc intermediates which might form emulsions or precipitates, Mpt-peptides usually separate cleanly in the organic layer.
-
-
Cleavage (Deblocking):
-
Reagent: Triphenylphosphine dihydrochloride (TPP·2HCl) in DCM.
-
Condition: Stir at Room Temperature for 30-60 mins.
-
Mechanism: Acidolysis assisted by the phosphine scavenger.
-
Part 3: Solid-Phase Peptide Synthesis (SPPS)
In SPPS, Mpt-Cl is used when "soft" acid cleavage is required. It is orthogonal to base-labile groups (like Fmoc) but can be removed under conditions milder than standard Boc removal.
Protocol: Mpt-Cl in SPPS Cycles
Resin Choice: Merrifield Resin or Wang Resin (depending on C-terminal requirement).
-
Coupling (Introduction):
-
Use pre-formed Mpt-Amino Acids (prepared as in Solution Phase).
-
Coupling Reagent: DCC/HOBt or DIC.
-
Validation: Kaiser Test (Ninhydrin). Resin should be negative (colorless) indicating complete coupling.
-
-
Deprotection (The "Soft Acid" Cycle):
-
Unlike Boc (which needs 50% TFA) or Fmoc (20% Piperidine), Mpt is removed using:
-
Cocktail: 0.1M Triphenylphosphine dihydrochloride (TPP·2HCl) in DCM containing 2.5% H2O.
-
Duration: 2 x 30 minutes.
-
Validation: Kaiser Test. Resin should turn deep blue, indicating free amines.
-
-
Cleavage from Resin:
-
Standard HF or TFMSA procedures can be used for final cleavage, as Mpt groups are already removed in the cycling steps.
-
Part 4: Comparative Analysis
The following table contrasts the performance metrics of Mpt-Cl in both environments, based on experimental data from Ueki et al.
| Feature | Solution-Phase (Mpt-MA) | Solid-Phase (SPPS) |
| Primary Benefit | High Solubility in organic solvents.[1] Prevents peptide aggregation. | Mild Cleavage (Soft Acid). Avoids repetitive strong acid exposure (Boc). |
| Coupling Efficiency | High (via Mixed Anhydride). No disproportionation side reactions. | Good, but slower than Fmoc/HBTU kinetics. |
| Purification | Easy liquid-liquid extraction (washing) due to lipophilicity. | Filtration (Standard SPPS). |
| Scalability | Excellent for fragment synthesis (Gram scale). | Limited by resin capacity. |
| Cleavage Reagent | TPP·2HCl in DCM (or HCl/Alcohol). | TPP·2HCl in DCM. |
| Main Drawback | Stepwise synthesis is labor-intensive compared to auto-SPPS. | Less commercial availability of pre-formed Mpt-AAs. |
Diagram 2: Decision Matrix (Workflow Selection)
Caption: Selection logic for employing Mpt-Cl based on peptide solubility and length constraints.
Part 5: Troubleshooting & Expert Insights
The "Solubility" Check (Self-Validating System)
In solution phase, if your reaction mixture turns cloudy during coupling, the Mpt advantage is compromised.
-
Fix: Add small amounts of Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) as cosolvents. Mpt-MA is stable in these alcohols (unlike Boc-anhydrides).
Monitoring Deprotection
-
Problem: Incomplete removal of Mpt group.
-
Validation: In SPPS, perform a Ninhydrin test . If the beads are not dark blue after TPP·2HCl treatment, repeat the deprotection step. The P=S bond requires specific protonation to cleave.
Storage
Mpt-Cl is moisture sensitive. Store under inert gas (Argon/Nitrogen) at 4°C. Hydrolysis produces Dimethylphosphinothioic acid, which is inactive for protection.
References
-
Ueki, M. et al. (1979). Phosphinyl- and Phosphinothioylamino Acids and Peptides.[2] V. Preparation of Dimethylphosphinothioylamino Acids and Solid Phase Peptide Synthesis. Bulletin of the Chemical Society of Japan.[2]
-
Ueki, M. & Inazu, T. (1982). Peptide Synthesis in Alcohol Solvents by the Mixed Anhydride Method Using Dimethylphosphinothioyl Chloride. Bulletin of the Chemical Society of Japan.[2]
-
Thermo Fisher Scientific. Amino Acid Physical Properties and Solubility Data.
-
Biotage. Optimization of Side Chain Protecting Group Removal in SPPS.
Sources
Benchmarking Mpt-Cl: A Senior Scientist’s Guide to Phosphinothioyl Protection & Synthesis
The following guide is structured as a high-level technical resource for application scientists and drug development chemists. It synthesizes historical data with modern "green" and stereoselective alternatives to benchmark Dimethylphosphinothioic chloride (Mpt-Cl).[1]
Executive Summary: The Strategic Niche of Mpt-Cl
In the landscape of organic synthesis—specifically peptide chemistry and phosphorus-sulfur bond formation—Dimethylphosphinothioic chloride (Mpt-Cl) occupies a critical "orthogonal" niche. While ubiquitous reagents like Fmoc-Cl and Boc2O dominate N-terminal protection, Mpt-Cl offers unique chemoselectivity for side-chain protection (Cysteine, Tyrosine) and the synthesis of phosphinothioates.[1]
This guide benchmarks Mpt-Cl against:
-
Structural Analogs: Diphenylphosphinothioic chloride (Ppt-Cl).[1]
-
Standard Protecting Groups: Fmoc/Boc (Orthogonality profile).
-
Novel Reagents: P(V)-based "Psi" reagents and Green Chemistry oxidative protocols.[1]
Verdict: Mpt-Cl remains the gold standard for sterically minimized, acid-stable side-chain protection , while novel reagents outperform it in stereoselective backbone synthesis and atom economy .
Chemical Profile & Mechanism[1][2][3][4]
Mpt-Cl functions primarily as an electrophilic phosphorus source.[1] Its utility stems from the stability of the resulting P=S bond , which resists harsh acids (TFA) and standard bases, yet cleaves cleanly under "soft" Lewis acid conditions (e.g., Ag⁺, Hg²⁺).[1]
Comparative Properties Table
| Feature | Mpt-Cl (Dimethyl) | Ppt-Cl (Diphenyl) | Novel Psi Reagents (P(V)) |
| Steric Hindrance | Low (Methyl groups) | High (Phenyl groups) | Tunable/High |
| Reactivity | High (Rapid kinetics) | Moderate (Slower attack) | High (Strain-release) |
| Acid Stability | Excellent (Stable in TFA) | Excellent | Variable |
| Deprotection | Soft Lewis Acid (AgNO₃) | Soft Lewis Acid | N/A (Backbone modification) |
| Solubility | High in polar/aq.[1] organic | Lipophilic solvents only | Organic solvents |
| Primary Use | Cys/Tyr Protection | Lipophilic Protection | Stereoselective Synthesis |
Benchmarking Study 1: Orthogonal Protection Efficiency
The primary utility of Mpt-Cl is protecting the thiol group of Cysteine (Cys) and the hydroxyl of Tyrosine (Tyr) during solid-phase peptide synthesis (SPPS).[1]
Experimental Logic[5]
-
Challenge: Standard S-protecting groups (Trt, Acm) can be bulky or require harsh deprotection that affects sensitive residues (e.g., Trp oxidation).[1]
-
Mpt Solution: The S-Mpt bond is stable to TFA (used to remove Boc) and Piperidine (used to remove Fmoc), creating a third dimension of orthogonality.[1]
Protocol: Introduction of Mpt Group (Schotten-Baumann)[1][6][7]
-
Reagents: L-Cysteine, Mpt-Cl, Na₂CO₃, Dioxane/Water.[1]
-
Step 1: Dissolve L-Cysteine in 1N Na₂CO₃/Dioxane (1:1 v/v).
-
Step 2: Add Mpt-Cl (1.2 equiv) dropwise at 0°C.[1]
-
Step 3: Stir vigorously for 3 hours at room temperature.
-
Step 4: Acidify to pH 2 with HCl; extract with EtOAc.
-
Validation: ³¹P NMR shows a singlet shift characteristic of the P-S bond (approx. 60-80 ppm depending on solvent).[1]
Stability & Yield Comparison Data
| Reagent System | Target Residue | Yield (%) | Stability: 50% TFA (Boc removal) | Stability: 20% Piperidine (Fmoc removal) | Deprotection Reagent |
| Mpt-Cl | Cys (-SH) | 88% | Stable (>24h) | Stable | AgNO₃ / H₂O |
| Mpt-Cl | Tyr (-OH) | 92% | Stable | Labile (Slow Hydrolysis) | Alkaline Hydrolysis |
| Trt-Cl (Trityl) | Cys (-SH) | 95% | Labile (<5 min) | Stable | TFA / Scavengers |
| Acm-Cl | Cys (-SH) | 85% | Stable | Stable | I₂ (Oxidative) |
Expert Insight: Mpt-Cl is superior to Trityl when the peptide must undergo intermediate acid treatments without exposing the thiol. It is superior to Acm when iodine oxidation (which can modify Tyr/Trp) must be avoided.[1]
Benchmarking Study 2: Synthesis of Phosphinothioates
Beyond protection, Mpt-Cl is used to synthesize phosphinothioates (P=S containing drugs).[1] Here, it faces stiff competition from novel "Green" protocols and Stereoselective P(V) reagents.[1]
The "Novel" Competitors
-
Green Oxidative Coupling: Uses Disulfides + Phosphine Oxides (Metal-free).[1] Avoids the corrosive HCl byproduct of Mpt-Cl.
-
Psi Reagents (Baran et al.): Limonene-derived P(V) reagents that allow for the stereocontrolled formation of P-S bonds, a capability Mpt-Cl lacks (Mpt-Cl produces racemates).[1]
Workflow Visualization (Mpt vs. Novel)
Figure 1: Decision tree for selecting phosphinothioylation reagents. Mpt-Cl is chosen for raw efficiency, while Novel reagents are selected for green chemistry or stereochemistry requirements.
Strategic Recommendations
When to use Mpt-Cl:
-
Small Steric Footprint: When Ppt-Cl (Diphenyl) is too bulky to fit into a crowded peptide sequence.[1]
-
Orthogonal Cys Protection: When you need a thiol protecting group that survives both Boc and Fmoc deprotection cycles but can be removed gently with Silver(I).[1]
-
Cost-Effective Scale-up: Mpt-Cl is generally more cost-effective than chiral Psi reagents for non-stereospecific applications.[1]
When to Switch to Novel Reagents:
-
Stereodefined Backbones: If your drug candidate requires a specific P-chiral configuration (e.g., antisense oligonucleotides), Mpt-Cl is unsuitable.[1] Use Psi reagents .
-
Green Manufacturing: If avoiding chlorinated waste is a KPI, utilize Disulfide Oxidative Coupling .[1]
References
-
Ueki, M., & Shinozaki, K. (1983).[1] Phosphinyl- and Phosphinothioylamino Acids and Peptides.[1][2] VII. The Use of the Dimethylphosphinothioyl Group as a Thiol-protecting Group of Cysteine.[3] Bulletin of the Chemical Society of Japan.
-
Ueki, M., & Inazu, T. (1982).[1] Phosphinyl- and Phosphinothioylamino Acids and Peptides.[1][2] VI. The Protection of the Hydroxyl Function in the Tyrosine Side-chain by the Dimethylphosphinothioyl Group.[4][2] Bulletin of the Chemical Society of Japan.
-
Knouse, K. W., et al. (2018).[1][5] Unlocking P(V): Reagents for chiral phosphorothioate synthesis. Science.
-
Bi, X., et al. (2021).[1] Metal- and Solvent-Free Synthesis of Phosphinothioates... An Efficient Green Protocol. Molecules.
-
PubChem. (2023).[1] Dimethylphosphinothioic chloride Compound Summary. National Library of Medicine.[1]
Sources
Safety Operating Guide
Navigating the Safe Handling of Dimethylphosphinothioic Chloride: A Guide for Laboratory Professionals
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Emergency Protocols, and Disposal of Dimethylphosphinothioic Chloride.
Dimethylphosphinothioic chloride, a key reagent in various synthetic pathways, demands meticulous handling due to its significant hazardous properties. This guide provides essential, actionable information to ensure the safety of laboratory personnel and the integrity of research environments. By understanding the chemical's reactivity and adhering to the prescribed protocols, researchers can mitigate risks and foster a culture of safety.
Understanding the Inherent Risks: A Profile of Dimethylphosphinothioic Chloride
Dimethylphosphinothioic chloride is a corrosive and toxic substance that presents a multi-faceted threat upon exposure. It is classified as a combustible liquid that is corrosive to metals.[1][2] The primary dangers to personnel include severe skin burns and eye damage upon contact.[1][3][4][5] Inhalation or skin absorption can be fatal, and it is harmful if swallowed.[1][2][4][5] The chemical reacts with water, which can generate heat and release toxic and corrosive gases such as hydrogen chloride and phosphorus oxides.[2][3][6]
Due to these hazards, a comprehensive understanding and implementation of safety protocols are not merely recommended but are imperative for any professional handling this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to prevent exposure to Dimethylphosphinothioic chloride. A multi-layered approach to PPE is necessary to provide comprehensive protection.
| PPE Component | Specifications and Rationale |
| Hand Protection | Wear impervious, fire/flame-resistant gloves. Gloves must be inspected for integrity before each use. The choice of glove material should be based on breakthrough time and permeation rate for this specific chemical. |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields are mandatory to protect against splashes.[7] A face shield should also be worn to provide an additional layer of protection for the entire face. |
| Skin and Body Protection | A chemical-resistant laboratory coat or apron is required. For tasks with a higher risk of splashing, a fully-encapsulating, chemical-resistant suit should be considered.[8] All skin must be covered. |
| Respiratory Protection | All handling of Dimethylphosphinothioic chloride must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7] If exposure limits are likely to be exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, methodical workflow is essential when working with Dimethylphosphinothioic chloride.
Preparation:
-
Designate a Work Area: All work with Dimethylphosphinothioic chloride must be conducted in a designated area within a certified chemical fume hood.
-
Assemble Materials: Ensure all necessary equipment and reagents are within the fume hood before introducing the chemical.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and operational.[9] Have an appropriate spill kit readily available.
Handling:
-
Personal Protective Equipment: Don the full complement of PPE as outlined in the table above.
-
Dispensing: Use only non-sparking tools and equipment.[7] Carefully dispense the required amount of the chemical, avoiding any splashing or aerosol generation.
-
Reaction Setup: Keep the reaction vessel closed as much as possible. If heating is required, use a controlled heating mantle and monitor the reaction closely.
-
Avoid Incompatibilities: Keep the chemical away from incompatible materials such as strong oxidizing agents, bases, water, alcohols, and amines.[6]
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Waste Segregation: All waste materials, including contaminated PPE and cleaning materials, must be segregated into a designated, labeled hazardous waste container.
-
PPE Removal: Remove PPE in a manner that avoids cross-contamination, typically by removing gloves last.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE.[1][10]
Emergency Response: Immediate Actions for Exposure and Spills
In the event of an emergency, a swift and correct response is crucial to minimize harm.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9][11][12] Seek immediate medical attention.[3][11][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][12] Seek immediate medical attention.[3][12]
-
Inhalation: Move the victim to fresh air immediately.[3][8][12] If breathing is difficult or has stopped, provide artificial respiration.[3][8] Seek immediate medical attention.[3][8][12]
-
Ingestion: Do NOT induce vomiting.[3][12] If the person is conscious, rinse their mouth with water.[12] Seek immediate medical attention.[3][12]
In Case of a Spill:
-
Minor Spill (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent, non-combustible material (such as sand or vermiculite).
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area.
-
-
Major Spill (outside a fume hood):
Disposal Plan: Managing Waste Safely and Responsibly
Proper disposal of Dimethylphosphinothioic chloride and any associated contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Collection and Storage:
-
All waste containing Dimethylphosphinothioic chloride must be collected in a clearly labeled, compatible, and tightly sealed container.[1]
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
Disposal Procedure:
-
Disposal of Dimethylphosphinothioic chloride waste must be carried out by a licensed and approved hazardous waste disposal company.[1]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]
-
Never dispose of this chemical down the drain or in the regular trash.
By integrating these safety protocols into your laboratory's standard operating procedures, you contribute to a safer research environment for yourself and your colleagues.
References
-
What to Do in a Chemical Emergency - CDC. (2024). Retrieved from [Link]
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Chlorine - Incident management: aliminium - GOV.UK. (n.d.). Retrieved from [Link]
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3 - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
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Dimethylthiophosphinic chloride | C2H6ClPS | CID 61245 - PubChem - NIH. (n.d.). Retrieved from [Link]
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Emergency Procedures for Incidents Involving Chemicals - Research Safety. (n.d.). Retrieved from [Link]
-
Dimethyl thiophosphoryl chloride - ChemBK. (n.d.). Retrieved from [Link]
Sources
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- 2. DIMETHYLTHIOPHOSPHORYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Dimethylthiophosphinic chloride | C2H6ClPS | CID 61245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
